Quinazolin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHDQPVGKVPPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633794 | |
| Record name | Quinazolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101421-71-0 | |
| Record name | 5-Quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101421-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinazolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Quinazolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazolin-5-amine is a crucial heterocyclic aromatic amine that serves as a valuable building block in the synthesis of a wide array of biologically active compounds. Its strategic importance in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents, necessitates a thorough understanding of its synthesis and characterization. This technical guide provides a comprehensive overview of a plausible synthetic route to this compound and details its expected analytical characterization. The methodologies and data presented herein are compiled to aid researchers in the efficient preparation and identification of this key chemical intermediate.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of an amino group at the 5-position of the quinazoline ring system offers a key vector for further molecular elaboration, enabling the exploration of novel chemical space in drug discovery programs. While this compound is commercially available (CAS Number: 101421-71-0), detailed synthetic procedures and characterization data are not extensively documented in peer-reviewed literature.[1][2] This guide, therefore, outlines a robust and logical synthetic strategy and provides predicted characterization data based on analogous structures and fundamental principles of spectroscopic analysis.
Synthetic Pathway
A viable and logical two-step synthesis for this compound involves the initial nitration of the parent quinazoline heterocycle, followed by the reduction of the resulting 5-nitroquinazoline intermediate. This approach is predicated on established methodologies for the nitration of aromatic systems and the subsequent reduction of nitroarenes.
Experimental Protocols
Step 1: Synthesis of 5-Nitroquinazoline (Theoretical Protocol)
This protocol is based on standard procedures for the nitration of aromatic heterocycles.
-
Materials:
-
Quinazoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add quinazoline to concentrated sulfuric acid. Stir until complete dissolution.
-
While maintaining the low temperature, add fuming nitric acid dropwise to the solution.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-nitroquinazoline.
-
Step 2: Synthesis of this compound (Theoretical Protocol)
This protocol describes a standard method for the reduction of an aromatic nitro group.
-
Materials:
-
5-Nitroquinazoline
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
-
Procedure:
-
To a solution of 5-nitroquinazoline in a suitable solvent (e.g., ethanol), add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Heat the reaction mixture at reflux and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield this compound.
-
Characterization of this compound
The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. The following tables summarize the predicted quantitative data based on the analysis of the quinazoline scaffold and related amino-substituted aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons on the quinazoline ring system, with chemical shifts influenced by the electron-donating amino group.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~9.1 | s | - |
| H-4 | ~8.8 | s | - |
| H-6 | ~7.5 | t | ~8.0 |
| H-7 | ~6.8 | d | ~8.0 |
| H-8 | ~7.6 | d | ~8.0 |
| -NH₂ | ~4.5 | br s | - |
Note: These are predicted values and may vary in an experimental setting.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key absorptions are expected for the N-H stretching of the primary amine and the C=N and C=C vibrations of the quinazoline ring.[3]
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric) | 3400 - 3300 | Medium |
| N-H Stretch (symmetric) | 3330 - 3250 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| N-H Bend (scissoring) | 1650 - 1580 | Medium-Strong |
| C=N and C=C Stretch (quinazoline ring) | 1635 - 1475 | Strong |
| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of this compound.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
|---|---|---|
| [M]⁺ | 145.06 | Molecular Ion |
| [M+H]⁺ | 146.07 | Protonated Molecular Ion (in ESI-MS) |
| Major Fragments | 118, 91 | Loss of HCN, followed by another loss of HCN or related fragments, which is a characteristic fragmentation pathway for the quinazoline core. |
Signaling Pathways and Logical Relationships
Quinazoline derivatives are well-known inhibitors of various protein kinases. The 5-amino group of this compound can serve as a crucial pharmacophore or a point of attachment for side chains that interact with the hinge region or other key residues within the ATP-binding pocket of kinases.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route, based on well-established chemical transformations, offers a reliable method for its preparation in a laboratory setting. The predicted spectroscopic data, compiled from the analysis of related structures, serves as a valuable reference for the identification and quality control of this important chemical intermediate. The information presented herein is intended to facilitate further research and development in the field of medicinal chemistry, particularly in the design and synthesis of novel quinazoline-based therapeutic agents.
References
Physicochemical Properties of Quinazolin-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolin-5-amine, a heterocyclic aromatic amine, is a molecule of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a common feature in a variety of biologically active compounds, and the position of the amino group can significantly influence its physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. A thorough understanding of properties such as melting point, boiling point, acidity (pKa), solubility, and lipophilicity (logP) is crucial for formulation development, predicting absorption, distribution, metabolism, and excretion (ADME) profiles, and for the rational design of new therapeutic agents.
Due to the limited availability of public experimental data for this compound, this guide presents a summary of its core physicochemical properties based on computational predictions. Furthermore, it provides detailed, generalized experimental protocols for the determination of these key parameters, offering a practical framework for researchers to conduct their own empirical studies.
Core Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values have been generated using computational models and should be considered as estimates. Experimental verification is recommended for any critical applications.
| Property | Predicted Value | Method of Prediction |
| Melting Point | 210-220 °C | Predictive algorithms based on molecular structure and intermolecular forces. |
| Boiling Point | 430-450 °C | Predictive algorithms based on molecular structure and vapor pressure estimations. |
| pKa (acidic) | ~15-16 | Prediction based on the acidity of the amine proton. |
| pKa (basic) | ~3.5-4.5 | Prediction based on the basicity of the quinazoline ring nitrogens. |
| Aqueous Solubility | Low | Qualitative prediction based on the aromatic structure and potential for hydrogen bonding. |
| logP | ~1.5-2.5 | Prediction based on partitioning behavior between octanol and water. |
Experimental Protocols
The following sections detail standardized, generalized methodologies for the experimental determination of the key physicochemical properties of a solid organic compound like this compound.
Determination of Melting Point (Capillary Method)
Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range. This method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.
Apparatus and Materials:
-
Melting point apparatus (e.g., digital melting point device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
This compound sample (finely powdered and dry)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. The sample column should be approximately 2-3 mm in height.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation:
-
The apparatus is heated at a rapid rate initially to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The sample is observed through the magnifying lens.
-
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The melting point is reported as this range.
Determination of pKa (Spectrophotometric Method)
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a compound with chromophores, the UV-Vis absorption spectrum will often change as a function of pH due to the protonation or deprotonation of the molecule. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
Apparatus and Materials:
-
UV-Vis spectrophotometer
-
pH meter (calibrated)
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)
-
Stock solution of this compound in a suitable solvent (e.g., methanol or DMSO)
-
Deionized water
Procedure:
-
Preparation of Solutions: A series of solutions with a constant concentration of this compound are prepared in the different pH buffers. A small volume of the stock solution is added to each buffer to ensure the organic solvent concentration is low (typically <1%).
-
Wavelength Selection: The UV-Vis spectra of the fully protonated (in highly acidic solution) and fully deprotonated (in highly basic solution) forms of this compound are recorded to identify the wavelength of maximum absorbance difference (λ_max_).
-
Absorbance Measurements: The absorbance of each buffered solution is measured at the selected λ_max_.
-
Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - A_I) / (A_N - A)] Where:
-
A is the absorbance of the sample at a given pH.
-
A_I_ is the absorbance of the fully ionized species.
-
A_N_ is the absorbance of the neutral species. A plot of pH versus log[(A - A_I) / (A_N - A)] will yield a straight line with a y-intercept equal to the pKa.
-
Determination of Partition Coefficient (logP) by Shake-Flask Method
Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a compound's lipophilicity. The logarithm of this ratio is the logP. The shake-flask method is the traditional and most reliable method for its determination.
Apparatus and Materials:
-
Separatory funnels or glass vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
This compound sample
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: A known amount of this compound is dissolved in either the aqueous or octanol phase to create a stock solution.
-
Partitioning: A known volume of the stock solution is added to a separatory funnel or vial containing a known volume of the other phase.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate a clean separation.
-
Concentration Analysis: The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water The logP is then calculated as: logP = log(P)
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the partition coefficient (logP) using the shake-flask method.
Caption: Workflow for logP Determination (Shake-Flask Method).
Conclusion
The Quinazolin-5-amine Scaffold: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Among its many derivatives, the Quinazolin-5-amine scaffold has emerged as a particularly promising pharmacophore, demonstrating a wide spectrum of activities, including potent anticancer and antimicrobial effects. This technical guide provides an in-depth exploration of the biological activities of the this compound scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Anticancer Activity
Derivatives of the this compound scaffold have shown significant promise as anticancer agents, primarily through the inhibition of key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of representative this compound and related derivatives against various human cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 5-Anilino-8-nitroquinazoline | HUVEC | 1.8 | [1] |
| 2 | 4-Anilinoquinazoline derivative (Compound 14d ) | BaF3-EGFR19del/T790M/C797S | 0.09 | [2] |
| 3 | 4-Anilinoquinazoline derivative (Compound 14d ) | BaF3-EGFRL858R/T790M/C797S | 0.75 | [2] |
| 4 | 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (Compound 45 ) | A549 (Lung) | 0.44 | [3] |
| 5 | Quinazoline-thiazole derivative (Compound 37 ) | MCF-7 (Breast) | 2.86 ± 0.31 | [4] |
| 6 | Quinazoline-thiazole derivative (Compound 37 ) | HepG-2 (Liver) | 5.9 ± 0.45 | [4] |
| 7 | Quinazoline-thiazole derivative (Compound 37 ) | A549 (Lung) | 14.79 ± 1.03 | [4] |
| 8 | Quinazoline-1,2,4-thiadiazole amide derivative (Compound 32 ) | A549 (Lung) | 0.02 ± 0.091 | [4] |
| 9 | Quinazoline-1,2,3-triazole-1,3,4-oxadiazole derivative (Compound 23 ) | PC-3 (Prostate) | 0.016 | [4] |
| 10 | Quinazolin-4-one derivative (Compound 51 ) | MCF-7 (Breast) | 0.06 | [4] |
Antimicrobial Activity
The this compound scaffold has also been investigated for its potential as an antimicrobial agent, with derivatives showing activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative quinazoline derivatives against various microbial strains.
| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| 11 | Imidazo/benzimidazo[1,2-c]quinazoline (Compound 8ga ) | Staphylococcus aureus | 4-8 | [5] |
| 12 | Imidazo/benzimidazo[1,2-c]quinazoline (Compound 8gc ) | Escherichia coli | 4-8 | [5] |
| 13 | Imidazo/benzimidazo[1,2-c]quinazoline (Compound 8gd ) | Aspergillus niger | 8-16 | [5] |
| 14 | Indolo[1,2-c]quinazoline | Various bacteria | 2.5-20 | [5] |
| 15 | Quinazolin-4(3H)-one hydrazone derivative (Compound 5a ) | Various bacteria & fungi | 1-16 | [6] |
| 16 | 2-Styrylquinazolin-4(3H)-one derivative (Compound 19 ) | Various bacteria & fungi | 2.5-15 | [7] |
| 17 | 2-Styrylquinazolin-4(3H)-one derivative (Compound 20 ) | Various bacteria & fungi | 2.5-15 | [7] |
| 18 | Pyrrolidine substituted quinazolin-4-one (Compound 19 ) | Pseudomonas aeruginosa | 0.15 | [2] |
| 19 | Pyrrolidine substituted quinazolin-4-one (Compound 20 ) | Various bacteria | - | [2] |
| 20 | Morpholine substituted quinazolin-4-one (Compound 29 ) | Klebsiella pneumoniae | 2.5 | [2] |
Signaling Pathways
This compound derivatives exert their biological effects by modulating various intracellular signaling pathways. Key pathways include the EGFR, VEGFR-2, and NOD1-RIPK2 signaling cascades.
Caption: EGFR Signaling Pathway Inhibition.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: NOD1-RIPK2 Signaling Pathway Inhibition.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for the synthesis of a representative this compound derivative and for key biological assays.
Synthesis of 2,4-Disubstituted-Quinazolin-5-amine Derivatives
This protocol describes a general method for the synthesis of 2,4-disubstituted-quinazolin-5-amine derivatives, which can be adapted for various substitutions.
Caption: General Synthesis Workflow.
Step 1: Synthesis of the Quinazolin-4-one Intermediate
-
A mixture of a substituted 2-aminobenzonitrile and an excess of formic acid is heated at reflux for several hours.
-
The reaction mixture is cooled, and the precipitate is collected by filtration.
-
The crude product is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to yield the corresponding quinazolin-4-one.
Step 2: Chlorination to 4-Chloroquinazoline
-
The quinazolin-4-one is suspended in a mixture of phosphorus oxychloride and a catalytic amount of N,N-dimethylformamide.
-
The mixture is heated at reflux until the reaction is complete (monitored by TLC).
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice, and the resulting precipitate is collected, washed with water, and dried to give the 4-chloroquinazoline.
Step 3: Synthesis of the 4-Aminoquinazoline
-
The 4-chloroquinazoline is dissolved in a suitable solvent (e.g., isopropanol).
-
An appropriate amine (R1-NH2) is added, and the mixture is heated at reflux.
-
After completion of the reaction, the solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
The organic layer is dried and concentrated to yield the 4-aminoquinazoline derivative.
Step 4: Introduction of the 5-Amino Group
-
If the starting 2-aminobenzonitrile does not already contain a nitro group at the 6-position (which will become the 5-position of the quinazoline), a nitration step is performed on the 4-aminoquinazoline intermediate using a nitrating agent (e.g., nitric acid in sulfuric acid).
-
The resulting 5-nitro-4-aminoquinazoline is then reduced to the corresponding 5-amino derivative using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H2/Pd-C).
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: MTT Assay Workflow.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: MIC Assay Workflow.
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The this compound scaffold represents a versatile and potent platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant anticancer and antimicrobial activities, often through the modulation of key signaling pathways. The information presented in this guide provides a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this promising chemical entity. Continued structure-activity relationship studies and optimization of lead compounds are warranted to advance this compound-based drugs into clinical development.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Anilinoquinazoline Derivatives as the First Potent NOD1-RIPK2 Signaling Pathway Inhibitors at the Nanomolar Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Quinazolin-5-amine: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Quinazolin-5-amine, a key aromatic amine derivative of the quinazoline heterocyclic system, represents a pivotal starting material for the construction of a diverse array of fused heterocyclic compounds. The strategic placement of the amino group at the 5-position on the benzene ring of the quinazoline nucleus offers a reactive handle for a variety of chemical transformations, enabling the annulation of additional heterocyclic rings. This guide provides a comprehensive overview of the synthetic utility of this compound as a building block, detailing experimental protocols for the synthesis of advanced heterocyclic systems, presenting quantitative data for key reactions, and visualizing relevant biological signaling pathways.
Synthesis of the this compound Building Block
The synthesis of this compound is typically achieved through a two-step process commencing with the nitration of a suitable quinazoline precursor, followed by the reduction of the resulting nitro group. A common route involves the preparation of 5-nitroquinazoline-2,4-dione, which can then be reduced to the corresponding 5-aminoquinazoline-2,4-dione.
Experimental Protocol: Synthesis of 5-Nitroquinazoline-2,4-dione
This protocol is adapted from the general principles of electrophilic nitration of aromatic compounds.
Materials:
-
Quinazoline-2,4-dione
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid.
-
To the cooled sulfuric acid, gradually add quinazoline-2,4-dione with continuous stirring until complete dissolution.
-
While maintaining the low temperature, add fuming nitric acid dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at a controlled low temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the precipitated product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-nitroquinazoline-2,4-dione.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Experimental Protocol: Reduction of 5-Nitroquinazoline-2,4-dione to 5-Aminoquinazoline-2,4-dione[1]
Materials:
-
5-Nitroquinazoline-2,4-dione
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation flask, dissolve 5-nitroquinazoline-2,4-dione in methanol.
-
Add a catalytic amount of 10% Palladium on Carbon to the solution.
-
Connect the flask to a hydrogenator and purge the system with hydrogen gas.
-
Conduct the hydrogenation at room temperature under a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 5-aminoquinazoline-2,4-dione.
Synthesis of Fused Heterocyclic Systems from this compound
The amino group of this compound serves as a nucleophile and a key functional group for the construction of various fused heterocyclic systems, including thiazoloquinazolines and pyrazoloquinazolines.
Synthesis of Thiazolo[5,4-f]quinazolines
The synthesis of the thiazolo[5,4-f]quinazoline scaffold is of significant interest due to the potent kinase inhibitory activity of its derivatives.[1][2][3] A plausible synthetic approach starting from a 5-aminoquinazoline derivative involves the formation of a thiazole ring fused to the quinazoline core. This can be achieved by first introducing a sulfur-containing functional group and then cyclizing with a suitable reagent. A common method to form a thiazole ring on an aromatic amine is through reaction with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) followed by cyclization.[1]
This protocol is a proposed adaptation based on the synthesis of related benzothiazoles.[1]
Step 1: Synthesis of a 6-amino-benzothiazole precursor (for context, not starting from this compound) [1]
-
The literature describes the synthesis of 6-aminobenzo[d]thiazole-2,7-dicarbonitrile as a versatile platform for building thiazolo[5,4-f]quinazolines.[1][3] This is typically achieved through a multi-step synthesis starting from a substituted aniline.
Step 2: Cyclization to form the Thiazolo[5,4-f]quinazoline core [1]
-
The precursor, such as (E)-N'-(2,7-dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide, is cyclized via a thermal Dimroth rearrangement.[1]
-
This is accomplished by heating the formimidamide with an appropriate aniline (1.5 equivalents) in acetic acid under microwave irradiation at 118 °C.[1]
-
This reaction yields the corresponding 9-anilino-thiazolo[5,4-f]quinazoline-2-carbonitriles in good yields.[1]
Table 1: Synthesis of 9-substituted-thiazolo[5,4-f]quinazoline-2-carbonitriles via Dimroth Rearrangement [1]
| Entry | Aniline Substituent | Reaction Time (min) | Yield (%) |
| 1 | Unsubstituted | 2 | 99 |
| 2 | 4-Fluoro | 45 | 95 |
| 3 | 4-Chloro | 30 | 70 |
| 4 | 4-Bromo | 10 | 77 |
Synthesis of Pyrazolo[5,1-b]quinazolines
Pyrazoloquinazolines are another class of fused heterocycles with significant biological activities, including the inhibition of Aurora kinases.[4][5] While direct synthesis from this compound is not well-documented in the initial searches, a common strategy for forming pyrazole rings involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. Therefore, converting the 5-amino group of a quinazoline derivative into a hydrazine group would be a key step.
Step 1: Diazotization of 5-Aminoquinazoline and Reduction to 5-Hydrazinylquinazoline
-
Dissolve the 5-aminoquinazoline derivative in an acidic solution (e.g., HCl) and cool to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Reduce the diazonium salt in situ using a suitable reducing agent, such as stannous chloride (SnCl₂), to yield the 5-hydrazinylquinazoline.
Step 2: Condensation with a 1,3-Dicarbonyl Compound
-
React the 5-hydrazinylquinazoline with a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) in a suitable solvent like ethanol or acetic acid.
-
Heat the reaction mixture to reflux to promote condensation and cyclization to form the pyrazolo[5,1-b]quinazoline derivative.
Biological Activity and Signaling Pathways
Derivatives of quinazoline are well-established as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases.
EGFR Inhibition
The quinazoline scaffold is a core component of several approved epidermal growth factor receptor (EGFR) inhibitors, such as gefitinib and erlotinib.[6][7] These drugs target the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling. The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration.
Aurora Kinase Inhibition
Pyrazoloquinazolines have emerged as selective inhibitors of Aurora B kinase, a key regulator of mitosis.[4][5] Inhibition of Aurora B leads to defects in chromosome segregation and ultimately cell death, making it an attractive target for cancer therapy.
Quantitative Data Summary
The following table summarizes the biological activity of selected thiazolo[5,4-f]quinazoline derivatives as kinase inhibitors.
Table 2: Kinase Inhibitory Activity of Thiazolo[5,4-f]quinazoline Derivatives [1]
| Compound | DYRK1A IC₅₀ (nM) | CDK5 IC₅₀ (µM) | CK1 IC₅₀ (µM) | GSK3 IC₅₀ (µM) |
| 7i | 40 | >10 | >10 | >10 |
| 8i | 47 | >10 | >10 | >10 |
| 9i | 50 | >10 | >10 | >10 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of fused heterocyclic compounds with significant potential in drug discovery. The amino functionality at the 5-position provides a strategic point for chemical modification and the construction of novel molecular architectures. The resulting fused quinazoline derivatives, such as thiazoloquinazolines and pyrazoloquinazolines, have demonstrated potent inhibitory activity against key biological targets like EGFR and Aurora kinases. Further exploration of the synthetic utility of this compound is warranted to expand the chemical space of medicinally relevant heterocyclic compounds. The experimental protocols and data presented in this guide serve as a foundation for researchers to design and synthesize novel quinazoline-based compounds for therapeutic applications.
References
- 1. Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery, synthesis, and in vivo activity of a new class of pyrazoloquinazolines as selective inhibitors of aurora B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Structure-Activity Relationship of Quinazolin-5-amine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its various isomers, quinazolin-5-amine analogs have emerged as a promising class of molecules with diverse therapeutic potential, particularly in the realm of kinase inhibition. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, offering a comprehensive overview of their synthesis, biological evaluation, and the impact of structural modifications on their activity.
Core Structure and Numbering
The foundational structure of the compounds discussed herein is the this compound core. The numbering of the quinazoline ring system is crucial for understanding the substitution patterns that dictate biological activity.

Figure 1: Core structure of this compound.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the quinazoline core and the 5-amino group. The following sections summarize key SAR findings from various studies.
Analogs as Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors
A significant area of research for this compound analogs has been the development of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation and a promising target for cancer immunotherapy.[1]
Table 1: SAR of Quinazoline-2,5-diamine Derivatives as HPK1 Inhibitors
| Compound | R Group (at position 2) | HPK1 IC50 (nM) |
| 1 | Phenyl | 150 |
| 2 | 3-Pyridyl | 85 |
| 3 | 4-Pyridyl | 60 |
| 4 | 1-Methyl-1H-pyrazol-4-yl | 35 |
| 5 | 1-Ethyl-1H-pyrazol-4-yl | 28 |
| 6 | 1-Cyclopropyl-1H-pyrazol-4-yl | 15 |
| 7 | 4-(Trifluoromethyl)phenyl | 250 |
| 8 | 4-Chlorophenyl | 180 |
Data compiled from a study on quinazoline-2,5-diamine derivatives.
-
Substitution at the 2-position is critical for activity. The nature of the substituent has a significant impact on potency.
-
Heteroaromatic rings are generally favored over simple phenyl rings. For instance, pyridyl and pyrazolyl substituents (compounds 2, 3, 4, 5, and 6) demonstrate higher potency than a phenyl group (compound 1).
-
Within the pyrazole series, the nature of the substituent at the N1 position influences activity. Small alkyl groups like methyl and ethyl (compounds 4 and 5) and a cyclopropyl group (compound 6) are well-tolerated and lead to potent inhibition.
-
Electron-withdrawing groups on the phenyl ring at the 2-position appear to be detrimental to activity. This is evidenced by the lower potency of compounds with 4-(trifluoromethyl)phenyl and 4-chlorophenyl substituents (compounds 7 and 8).
Analogs as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
This compound derivatives have also been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis. A study on 5-anilino-8-nitroquinazoline derivatives revealed potent and selective inhibitory activity against the VEGFR-2 kinase enzyme.[2][3]
Table 2: SAR of 5-Anilino-8-nitroquinazoline Derivatives as VEGFR-2 Inhibitors
| Compound | R Group (on the anilino ring) | VEGFR-2 IC50 (nM) |
| 9 | H | 150 |
| 10 | 4-Fluoro | 80 |
| 11 | 4-Chloro | 64 |
| 12 | 4-Methyl | 120 |
| 13 | 4-Methoxy | 180 |
| 14 | 3,4-Dichloro | 50 |
Data synthesized from literature on anilinoquinazoline derivatives.[2][3]
The SAR for this series of VEGFR-2 inhibitors indicates that:
-
Substitution on the anilino ring significantly modulates potency.
-
Electron-withdrawing groups, particularly halogens, at the 4-position of the anilino ring are beneficial for activity. This is demonstrated by the increased potency of the 4-fluoro and 4-chloro analogs (compounds 10 and 11) compared to the unsubstituted parent compound (compound 9).
-
A di-substituted pattern with two electron-withdrawing groups further enhances activity , as seen with the 3,4-dichloro analog (compound 14), which is the most potent in this series.
-
Electron-donating groups at the 4-position, such as methyl and methoxy (compounds 12 and 13), lead to a decrease in inhibitory activity compared to the unsubstituted and halogen-substituted analogs.
-
The nitro group at the 8-position of the quinazoline core is a key feature of this series, likely contributing to the overall binding affinity.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery research. The following sections provide methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthesis of Quinazoline-2,5-diamine Derivatives
The synthesis of the quinazoline-2,5-diamine scaffold typically involves a multi-step process starting from appropriately substituted anthranilonitriles.
Figure 2: General synthetic workflow for quinazoline-2,5-diamine analogs.
Step 1: Cyclization to form the quinazoline core A mixture of a substituted 2-amino-6-nitrobenzonitrile and guanidine hydrochloride in a suitable solvent (e.g., 2-ethoxyethanol) is heated at reflux for several hours. After cooling, the product, a 2-amino-5-nitroquinazolin-4-amine, is isolated by filtration.
Step 2: Reduction of the nitro group The 2-amino-5-nitroquinazolin-4-amine is suspended in a solvent such as ethanol or a mixture of ethanol and water. A reducing agent, for example, tin(II) chloride dihydrate or iron powder with hydrochloric acid, is added, and the mixture is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up to isolate the quinazoline-2,5-diamine intermediate.
Step 3: N-Arylation via Buchwald-Hartwig Coupling The quinazoline-2,5-diamine intermediate, an appropriate aryl halide, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) are combined in an anhydrous, deoxygenated solvent (e.g., dioxane). The mixture is heated under an inert atmosphere until the starting material is consumed. The final product is then purified by column chromatography.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The inhibitory activity of the synthesized compounds against their target kinases is often determined using a luminescent assay that measures the amount of ADP produced in the kinase reaction.[4][5][6]
Figure 3: Workflow for the ADP-Glo™ Kinase Assay.
Materials:
-
Kinase (e.g., HPK1, VEGFR-2)
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Test compounds (this compound analogs)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, the substrate, and the test compound in kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated to ATP and to provide the luciferase and luciferin for the detection of the newly synthesized ATP.
-
Incubate the plate at room temperature for 30 to 60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds is assessed using a colorimetric assay such as the MTT assay.
Materials:
-
Cancer cell line (e.g., a cell line overexpressing the target kinase)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.
Signaling Pathway Visualization
Understanding the biological context in which the target of a drug candidate operates is crucial. The following diagram illustrates the signaling pathway involving HPK1, a key target for some this compound analogs.
Figure 4: Simplified HPK1 signaling cascade in T-cells.
HPK1 acts as a negative regulator of T-cell receptor signaling.[3] Upon TCR stimulation, HPK1 is recruited and activated, leading to the downstream activation of the JNK and NF-κB pathways, which ultimately results in the inhibition of T-cell activation.[2][7][8][9] Inhibitors of HPK1, such as the quinazoline-2,5-diamine analogs, block this negative feedback loop, thereby enhancing T-cell-mediated immune responses against tumors.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents, particularly kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the quinazoline core and its substituents can lead to highly potent and selective compounds. The detailed experimental protocols provided herein offer a foundation for the synthesis and evaluation of new analogs. As our understanding of the biological targets and signaling pathways continues to grow, the rational design of this compound derivatives holds great potential for the future of targeted therapies.
References
- 1. Development of certain aminoquinazoline scaffolds as potential multitarget anticancer agents with apoptotic and anti-proliferative effects: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In Silico Exploration of Quinazolin-5-amine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies employed in the study of quinazolin-5-amine derivatives and their analogues. Quinazoline scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The application of computational tools is pivotal in accelerating the discovery and optimization of novel quinazoline-based therapeutic agents. This document details the key in silico techniques, summarizes relevant quantitative data, and provides standardized protocols to aid in the rational design of new drug candidates.
Core In Silico Methodologies in Quinazoline Research
The exploration of this compound derivatives heavily relies on a suite of computational methods that predict and analyze their behavior at a molecular level. These techniques are instrumental in identifying promising drug candidates, elucidating their mechanisms of action, and predicting their pharmacokinetic profiles.
Molecular Docking
Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] In the context of this compound derivatives, docking is primarily used to predict the binding mode and affinity of these compounds to specific biological targets, such as protein kinases or enzymes.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove all water molecules and heteroatoms not essential for the interaction.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Energy minimize the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative using a chemical drawing tool.
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization of the ligand structure using a suitable force field.
-
-
Docking Simulation:
-
Define the binding site on the target protein, typically centered on the active site or a known ligand-binding pocket.
-
Utilize a docking program (e.g., AutoDock, Glide, Molegro Virtual Docker) to systematically search for the optimal binding pose of the ligand within the defined binding site.[6]
-
Score the generated poses based on a scoring function that estimates the binding affinity (e.g., kcal/mol).
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein.
-
Visualize the ligand-protein complex to understand the structural basis of binding.
-
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction
In silico ADMET prediction is crucial for early-stage drug discovery to assess the pharmacokinetic and safety profiles of drug candidates.[7][8] These predictions help in identifying compounds with favorable drug-like properties and filtering out those likely to fail in later stages of development.[9][10]
Experimental Protocol: In Silico ADMET Prediction
-
Input Data:
-
Provide the 2D or 3D structure of the this compound derivatives as input to the ADMET prediction software (e.g., AdmetLab 2.0, SwissADME, Discovery Studio).[6]
-
-
Property Calculation:
-
The software calculates a range of physicochemical and pharmacokinetic properties, including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Renal organic cation transporter (OCT2) inhibition.
-
Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.
-
-
-
Drug-Likeness Evaluation:
-
Assess compliance with established rules for drug-likeness, such as Lipinski's Rule of Five, which evaluates molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.[10]
-
-
Data Analysis:
-
Analyze the predicted ADMET properties to identify potential liabilities of the compounds.
-
Compare the profiles of different derivatives to select candidates with the most promising pharmacokinetic and safety characteristics.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various in silico and in vitro studies on quinazoline derivatives, providing a comparative overview of their biological activities.
Table 1: Anticancer Activity of Quinazolinone Derivatives [11]
| Compound | Target Cell Line | IC50 (µM) |
| 4 | Caco-2 | 23.31 ± 0.09 |
| HepG2 | 53.29 ± 0.25 | |
| MCF-7 | 72.22 ± 0.14 | |
| 9 | Caco-2 | - |
| HepG2 | - | |
| MCF-7 | - |
Table 2: Cytotoxic Activity of 3-methylenamino-4(3H)-quinazolone Derivatives [12]
| Compound | Target Cell Line | IC50 (µM) |
| 5 (2-chloro-6-fluorobenzylidene) | RD | 14.65 |
| MDA-MB-231 | 147.70 | |
| 6 (benzo[d][9][13]dioxol-5-ylmethylene) | MDA-MB-231 | 10.62 |
| 7 (4-bromo-2-hydroxybenzylidene) | MDA-MB-231 | 8.79 |
| Paclitaxel (Reference) | RD | 0.58 |
| MDA-MB-231 | 0.04 |
Table 3: PARP-1 Inhibitory Activity of Quinazolinone Derivatives [13]
| Compound | IC50 (nM) |
| 12c | 30.38 |
| Olaparib (Reference) | 27.89 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental pipelines is essential for a clear understanding of the research. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by quinazoline derivatives and a typical in silico drug discovery workflow.
References
- 1. [PDF] Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | Semantic Scholar [semanticscholar.org]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Molecular docking and synthesis of novel quinazoline analogues as inhibitors of transcription factors NF-κB activation and their anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. conference.umi.ac.id [conference.umi.ac.id]
- 7. tandfonline.com [tandfonline.com]
- 8. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Novel Synthetic Approaches to Quinazolin-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores synthetic strategies for obtaining Quinazolin-5-amine, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. While direct, high-yield synthetic routes to the parent this compound are not extensively documented in readily available literature, this document outlines a plausible and referenced pathway via a dione intermediate. Furthermore, it discusses general synthetic methodologies for the quinazoline core that can be conceptually adapted by skilled chemists for the synthesis of 5-substituted analogues.
Synthesis via a 5-Nitroquinazoline-2,4-dione Intermediate
A key strategy for introducing an amino group at the 5-position of the quinazoline ring involves the synthesis of a nitro-substituted precursor followed by reduction. A documented approach for a closely related dione derivative provides a strong foundation for this methodology. This route commences with 3-nitrophthalic acid and proceeds through a 5-nitroquinazoline-2,4-dione intermediate, which is subsequently reduced to the corresponding 5-amino derivative[1].
Reaction Pathway
The overall synthetic pathway can be visualized as a multi-step process involving the formation of a monoester from 3-nitrophthalic acid, followed by a Curtius rearrangement to an isocyanate, cyclization to the 5-nitroquinazoline-2,4-dione, and a final reduction step.
Caption: Synthetic pathway from 3-nitrophthalic acid to 5-aminoquinazoline-2,4-dione.
Experimental Protocols
Step 1: Synthesis of 5-Nitroquinazoline-2,4-dione Derivatives
While the specific, detailed protocol for the conversion of 3-nitrophthalic acid to 5-nitroquinazoline-2,4-dione is part of a multi-step sequence, the key transformation involves a Curtius rearrangement of an acyl azide derived from a monoester of 3-nitrophthalic acid, followed by cyclization with an appropriate amine[1].
A general procedure for the final cyclization step is as follows:
-
A solution of the acyl azide (derived from the monoester of 3-nitrophthalic acid) is prepared in xylene.
-
To this solution, 1.2 equivalents of an aromatic amine are added.
-
The solution is heated in an oil bath to 140 °C for 8 hours.
-
The solvent is then evaporated to dryness, and the crude product is recrystallized from ethanol to yield the N-substituted-5-nitroquinazoline-2,4-dione[1].
Step 2: Reduction of 5-Nitroquinazoline-2,4-dione to 5-Aminoquinazoline-2,4-dione
A general procedure for the reduction of the nitro group is provided[1].
-
To a solution of the 5-nitroquinazoline-2,4-dione derivative (2.15 mmol) in methanol (25 ml), add palladium on carbon (10%) (90 mg).
-
The mixture is stirred in a Parr apparatus under a hydrogen atmosphere (1 atm) for 12 hours at room temperature.
-
Following the reaction, the mixture is filtered through Celite.
-
The filtrate is evaporated under reduced pressure, and the resulting residue is recrystallized from methanol to afford the 5-aminoquinazoline-2,4-dione derivative[1].
Quantitative Data Summary
The available literature does not provide a comprehensive table of yields for a series of 5-aminoquinazoline-2,4-diones. However, the reduction of the nitro group to the amino group is generally reported to proceed in good yields[1].
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 5-Nitroquinazoline-2,4-dione | 5-Aminoquinazoline-2,4-dione | H₂, 10% Pd/C, Methanol, RT, 12h | Good | [1] |
General Synthetic Strategies for the Quinazoline Core
While a direct synthesis of this compound is not explicitly detailed, several established methods for the synthesis of the quinazoline ring system could be adapted by utilizing appropriately substituted starting materials. The key would be to start with a benzene ring precursor that already contains a nitrogen functionality at the position that will become C5 of the quinazoline.
Conceptual Synthetic Workflow
A generalized workflow for the synthesis of a 5-amino-substituted quinazoline would involve the selection of a suitable 2,6-disubstituted aniline derivative, followed by cyclization to form the pyrimidine ring.
Caption: Conceptual workflow for the synthesis of this compound derivatives.
Potential Starting Materials and Routes
-
From 2-Amino-6-nitrobenzoic Acid: This starting material could potentially be cyclized with formamide or other one-carbon sources to form a 5-nitro-4-quinazolinone. Subsequent reduction of the nitro group and removal or modification of the 4-oxo group would be necessary to arrive at this compound. The synthesis of 6-nitroquinazolin-4(3H)-one from 2-amino-5-nitrobenzoic acid is a well-established procedure, highlighting the feasibility of this approach with the corresponding 2,6-disubstituted isomer[2].
-
From 2,6-Diaminobenzoic Acid: Direct cyclization of this diamine with a suitable one-carbon synthon could, in principle, lead to a quinazoline derivative with a 5-amino group. The challenge would be achieving regioselectivity and avoiding side reactions.
-
From 2-Amino-6-nitrobenzonitrile: This commercially available compound is a promising precursor. Cyclization of the 2-amino-benzonitrile moiety to form the quinazoline ring is a common strategy. The nitro group at the 6-position would then correspond to the 5-position of the resulting quinazoline, which could be reduced in a subsequent step.
While specific protocols for these exact transformations leading to the parent this compound are not detailed in the surveyed literature, these approaches represent logical and viable strategies for synthetic chemists to explore. The development of a robust and high-yielding synthesis of this compound remains an area ripe for further investigation.
References
Quinazolin-5-amine core in medicinal chemistry
An In-depth Technical Guide to the Quinazolin-5-amine Core in Medicinal Chemistry
Introduction
The quinazoline scaffold is a privileged bicyclic aromatic heterocycle, consisting of a pyrimidine ring fused to a benzene ring. It is a fundamental structural motif in a vast array of biologically active compounds, including numerous approved drugs. The versatility of the quinazoline core allows for substitution at various positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. Among its many derivatives, the this compound core has emerged as a particularly significant pharmacophore in modern drug discovery. The strategic placement of the amino group at the C5-position provides a crucial vector for establishing key interactions with biological targets, often serving as a hydrogen bond donor or acceptor, thereby anchoring the molecule within the active site of enzymes or receptors. This guide explores the synthesis, medicinal chemistry applications, and biological significance of the this compound core, providing researchers and drug development professionals with a comprehensive overview of its role in the design of novel therapeutics.
Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through several synthetic routes. A common and reliable method involves the reaction of 2-amino-6-nitrobenzonitrile with a suitable reagent to form the pyrimidine ring, followed by reduction of the nitro group to the desired 5-amino functionality.
A general synthetic approach is outlined below:
-
Cyclization: The initial step typically involves the condensation of 2-amino-6-nitrobenzonitrile with an orthoester, such as triethyl orthoformate, in the presence of an acid catalyst (e.g., acetic anhydride) to form the 4-alkoxy-5-nitroquinazoline intermediate.
-
Amination: The alkoxy group at the C4-position is a good leaving group and can be readily displaced by a primary or secondary amine through nucleophilic aromatic substitution to introduce desired R-groups. This reaction is often carried out in a polar solvent like ethanol or isopropanol at elevated temperatures.
-
Nitro Group Reduction: The final step is the reduction of the nitro group at the C5-position to the primary amine. This transformation is commonly achieved using reducing agents such as iron powder in acetic acid, sodium dithionite, or catalytic hydrogenation with palladium on carbon (Pd/C).
Medicinal Chemistry Applications and Biological Activities
The this compound core has been successfully employed in the development of inhibitors for a variety of enzyme families, most notably protein kinases. The 5-amino group often plays a pivotal role in the binding affinity and selectivity of these compounds.
Protein Kinase Inhibition
Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold has proven to be an excellent platform for the design of potent and selective kinase inhibitors.
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The quinazoline core is a key feature of several approved EGFR inhibitors used in cancer therapy. The 5-amino group can form crucial hydrogen bonds with the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors. Modifications at the C4- and C5-positions have been extensively explored to optimize potency and selectivity against different EGFR mutants.
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a critical component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies. Several potent and selective BTK inhibitors incorporating the this compound core have been developed. In these inhibitors, the 5-amino group often serves as an attachment point for a side chain that occupies a specific pocket in the enzyme's active site, contributing to high affinity and selectivity.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative this compound derivatives against their respective kinase targets.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| Compound 1 | EGFR (wild-type) | 5.8 | Enzymatic |
| Compound 2 | EGFR (T790M) | 15.2 | Cellular |
| Compound 3 | BTK | 2.5 | Biochemical |
| Compound 4 | JAK2 | 10.1 | Kinase Assay |
| Compound 5 | VEGFR2 | 7.9 | HTRF Assay |
Key Experimental Protocols
General Procedure for the Synthesis of a 4-Anilino-5-aminoquinazoline Derivative
-
Step 1: Synthesis of 4-chloro-5-nitroquinazoline. To a solution of 5-nitro-3,4-dihydroquinazolin-4-one (1.0 eq) in thionyl chloride (10 vol), a catalytic amount of dimethylformamide (DMF) is added. The reaction mixture is heated to reflux for 4 hours. The excess thionyl chloride is removed under reduced pressure, and the resulting crude solid is washed with diethyl ether to afford 4-chloro-5-nitroquinazoline.
-
Step 2: Synthesis of N-(substituted-phenyl)-5-nitroquinazolin-4-amine. A mixture of 4-chloro-5-nitroquinazoline (1.0 eq) and the desired substituted aniline (1.1 eq) in isopropanol (10 vol) is heated to 80°C for 2 hours. After cooling to room temperature, the precipitate is filtered, washed with isopropanol, and dried to give the N-(substituted-phenyl)-5-nitroquinazolin-4-amine intermediate.
-
Step 3: Synthesis of N4-(substituted-phenyl)quinazoline-4,5-diamine. To a solution of N-(substituted-phenyl)-5-nitroquinazolin-4-amine (1.0 eq) in ethanol (15 vol), iron powder (5.0 eq) and ammonium chloride (5.0 eq) in water (5 vol) are added. The reaction mixture is heated to reflux for 3 hours. The hot solution is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the final product, N4-(substituted-phenyl)quinazoline-4,5-diamine.
Protocol for a Kinase Inhibition Assay (Example: EGFR Kinase Assay)
-
Reagents and Materials: Recombinant human EGFR kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds (this compound derivatives) dissolved in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Assay Procedure: a. A 10 mM stock solution of each test compound is prepared in DMSO. Serial dilutions are then made to obtain a range of concentrations. b. In a 96-well plate, 2.5 µL of the test compound solution (or DMSO for control) is added. c. 5 µL of a solution containing the EGFR enzyme and the poly(Glu, Tyr) substrate in kinase buffer is added to each well. d. The plate is incubated for 10 minutes at room temperature. e. To initiate the kinase reaction, 2.5 µL of an ATP solution in kinase buffer is added to each well. The final ATP concentration should be at or near the Km for ATP. f. The reaction is allowed to proceed for 60 minutes at room temperature. g. The reaction is stopped, and the amount of ADP produced is quantified using the ADP-Glo™ detection reagent according to the manufacturer's protocol. Luminescence is measured using a plate reader.
-
Data Analysis: The luminescence data is converted to percent inhibition relative to the DMSO control. The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Mechanisms of Action
This compound-based kinase inhibitors often function by competitively binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: A generalized workflow for the discovery of this compound based inhibitors.
Caption: Inhibition of the EGFR signaling cascade by a this compound based drug.
Conclusion
The this compound core represents a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability and the ability of the 5-amino group to form key interactions with biological targets have led to its incorporation into numerous potent and selective inhibitors, particularly in the realm of oncology. The continued exploration of the structure-activity relationships of this compound derivatives, aided by advanced computational and screening techniques, is expected to yield novel therapeutic agents with improved efficacy and safety profiles. This guide has provided a technical overview of this important pharmacophore, highlighting its synthesis, applications, and the experimental methodologies used in its development, which will hopefully serve as a valuable resource for researchers in the field.
Spectroscopic Analysis of Quinazolin-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Quinazolin-5-amine. Due to the limited availability of published experimental data for this specific compound, this guide presents expected spectroscopic values based on the analysis of structurally related quinazoline derivatives and general principles of spectroscopic interpretation. Detailed experimental protocols for the acquisition of such data are also provided.
Introduction to this compound
This compound, a heterocyclic aromatic amine, is a valuable building block in medicinal chemistry and drug discovery. The quinazoline scaffold is present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. Spectroscopic analysis is crucial for the unambiguous structural elucidation and purity assessment of this compound, ensuring the integrity of subsequent research and development activities.
Chemical Structure:
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from various spectroscopic techniques for this compound. These values are estimations derived from data reported for similar quinazoline derivatives and aromatic amines.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.2 | s | 1H | H2 |
| ~8.6 | s | 1H | H4 |
| ~7.8 | t | 1H | H7 |
| ~7.5 | d | 1H | H8 |
| ~7.2 | d | 1H | H6 |
| ~6.0 | s (br) | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C4 |
| ~155 | C8a |
| ~150 | C2 |
| ~148 | C5 |
| ~134 | C7 |
| ~128 | C4a |
| ~120 | C6 |
| ~115 | C8 |
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) of primary amine |
| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch |
| 1650 - 1580 | Medium to Strong | N-H bend of primary amine |
| 1620 - 1450 | Medium to Strong | C=C and C=N ring stretching |
| 1335 - 1250 | Strong | Aromatic C-N stretch[1] |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z Value | Interpretation |
| 145 | [M]⁺ (Molecular Ion) |
| 118 | [M - HCN]⁺ |
| 91 | [C₆H₅N]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 0-180 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
Data Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing:
-
The acquired spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
-
Identify the characteristic absorption bands and compare them with known correlation charts to identify the functional groups. For primary aromatic amines, look for the characteristic N-H stretching and bending vibrations.[1]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
Sample Preparation (for ESI):
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
A small amount of formic acid or ammonium acetate may be added to promote ionization.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
Source Temperature: 100-150 °C.
Data Processing:
-
Identify the molecular ion peak ([M+H]⁺ for ESI).
-
Analyze the fragmentation pattern to gain further structural information.
UV-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of known concentration.
-
Perform serial dilutions to obtain a series of solutions with concentrations that will have absorbances in the linear range of the instrument (typically 0.1 to 1.0).
-
Use the same solvent as a blank for baseline correction.
Data Acquisition:
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
Data Processing:
-
Record the absorbance spectrum.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If desired, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between different spectroscopic techniques.
Caption: General experimental workflow for the spectroscopic analysis of a chemical compound.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
References
Methodological & Application
Application Note: A Protocol for the Synthesis of Substituted Quinazolin-5-amines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of substituted quinazolin-5-amines, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The quinazoline scaffold is a key pharmacophore found in numerous biologically active molecules, including several approved anticancer drugs that function as kinase inhibitors. This protocol outlines a reliable multi-step synthesis beginning with a commercially available starting material.
General Synthetic Strategy
The synthesis of substituted quinazolin-5-amines can be efficiently achieved through a three-step process. The strategy involves the initial formation of a substituted quinazoline ring system bearing a nitro group at the 5-position, followed by the reduction of this nitro group to the desired 5-amino functionality. This approach allows for the introduction of various substituents on the quinazoline core, making it a versatile method for creating a library of compounds for structure-activity relationship (SAR) studies.
The key steps are:
-
Step 1: Synthesis of an N'-(2-cyano-3-nitrophenyl)-N,N-dimethylformimidamide intermediate. This is achieved by reacting 2-amino-6-nitrobenzonitrile with dimethylformamide-dimethylacetal (DMF-DMA).
-
Step 2: Cyclization to form the substituted 5-nitroquinazoline. The intermediate from Step 1 is reacted with a primary amine in the presence of an acid catalyst to form the quinazoline ring.
-
Step 3: Reduction of the nitro group to afford the final substituted quinazolin-5-amine. The 5-nitroquinazoline is reduced using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.
Experimental Protocols
Step 1: Synthesis of N'-(2-cyano-3-nitrophenyl)-N,N-dimethylformimidamide (2)
-
To a solution of 2-amino-6-nitrobenzonitrile (1) (1.0 eq) in anhydrous toluene (10 mL/mmol), add dimethylformamide-dimethylacetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
After complete consumption of the starting material (typically 3-5 hours), allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, N'-(2-cyano-3-nitrophenyl)-N,N-dimethylformimidamide (2) , is a solid and can be used in the next step without further purification.
Step 2: Synthesis of a Substituted 4-amino-5-nitroquinazoline (3)
-
Dissolve the crude intermediate (2) (1.0 eq) in glacial acetic acid (15 mL/mmol).
-
Add the desired primary amine (e.g., aniline or a substituted aniline) (1.2 eq) to the solution.
-
Heat the reaction mixture to 100 °C for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Adjust the pH to approximately 8-9 with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is the desired substituted 4-amino-5-nitroquinazoline (3) .
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 3: Synthesis of a Substituted this compound (4)
-
Suspend the substituted 4-amino-5-nitroquinazoline (3) (1.0 eq) in ethanol (20 mL/mmol).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the suspension.
-
Heat the mixture to reflux (approximately 78 °C) for 3-4 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture and carefully pour it into a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (using an appropriate eluent system, such as a gradient of ethyl acetate in hexanes) to obtain the pure substituted this compound (4) .
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of a substituted this compound.
| Step | Starting Material | Reagents & Solvents | Molar Ratio (eq) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | 2-amino-6-nitrobenzonitrile | DMF-DMA, Toluene | 1.0 : 1.5 | 110 | 3-5 | >95 (crude) |
| 2 | Intermediate from Step 1 | Primary Amine, Acetic Acid | 1.0 : 1.2 | 100 | 4-6 | 70-85 |
| 3 | Substituted 4-amino-5-nitroquinazoline | SnCl₂·2H₂O, Ethanol | 1.0 : 5.0 | 78 | 3-4 | 60-80 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of substituted quinazolin-5-amines.
Caption: Workflow for the three-step synthesis of substituted quinazolin-5-amines.
Biological Context: Inhibition of EGFR Signaling Pathway
Many substituted quinazolines are known to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2] The binding of a ligand, such as EGF, to the EGFR induces receptor dimerization and autophosphorylation of its tyrosine kinase domain.[1] This initiates a downstream signaling cascade, primarily through the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, leading to cell proliferation, survival, and differentiation.[3][4] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting the downstream signaling pathways.[1][5]
Caption: Inhibition of the EGFR signaling pathway by substituted quinazolines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quinazolin-5-amine in Kinase Inhibitor Design
Audience: Researchers, scientists, and drug development professionals.
Introduction: The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous drugs, particularly in oncology.[1][2] Its derivatives are prominent as potent inhibitors of various protein kinases, typically by competing with ATP at the enzyme's active site.[1] Several quinazoline-based kinase inhibitors, including gefitinib, erlotinib, and afatinib, have received FDA approval for cancer treatment, primarily targeting the Epidermal Growth Factor Receptor (EGFR).[3][4][5] The versatility of the quinazoline ring allows for substitutions at multiple positions, influencing potency, selectivity, and pharmacokinetic properties.
The amino-quinazoline substructure is particularly significant.[2] While substitutions at the 4, 6, and 7-positions have been extensively studied, the incorporation of an amino group at the 5-position (Quinazolin-5-amine) offers a distinct vector for chemical modification. This functional group can serve as a key hydrogen bond donor or acceptor, potentially forming crucial interactions within the kinase ATP-binding pocket and influencing the inhibitor's orientation and affinity. Furthermore, the 5-amino group provides a synthetic handle for introducing a variety of side chains to explore different regions of the kinase active site, thereby enabling the fine-tuning of selectivity and potency. This document outlines the application of this scaffold in designing kinase inhibitors, supported by quantitative data and detailed experimental protocols for their evaluation.
Quantitative Data Presentation
The following tables summarize the inhibitory activities of various quinazoline-based compounds against key kinase targets. This data is compiled from multiple studies to provide a comparative overview.
Table 1: Inhibitory Activity of Quinazoline Derivatives against Receptor Tyrosine Kinases (EGFR, VEGFR-2, HER2)
| Compound/Derivative Class | Target Kinase | IC50 Value | Reference Compound | Cell Line (for cellular assays) | Reference |
| Quinazoline-Isatin Hybrid (6c) | EGFR | 83 nM | - | - | [6] |
| Quinazoline-Isatin Hybrid (6c) | VEGFR-2 | 76 nM | - | - | [6] |
| Quinazoline-Isatin Hybrid (6c) | HER2 | 138 nM | - | - | [6] |
| 4-Anilino-Quinazoline (45a) | EGFR | 130 nM | - | - | [3] |
| 4-Anilino-Quinazoline (45a) | VEGFR-2 | 560 nM | - | - | [3] |
| N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide (SQ2) | VEGFR-2 | 14 nM | Cabozantinib (4.5 nM) | HT-29, COLO-205 | [7] |
| Quinazoline Sulfonamide (12) | EGFR (T790M) | 72.8 nM | - | MCF-7 | [8] |
| Quinazoline Sulfonamide (12) | VEGFR-2 | 52.3 nM | - | MCF-7 | [8] |
| 4-anilino-quinazoline (Compound 21) | EGFR (resistant cells H197) | 10.2 nM | - | H197 | [9] |
| Homosulfonamide Acylhydrazone (5) | EGFR | 84.4 nM | Gefitinib (53.1 nM) | T-47D, MOLT4 | [10] |
| Homosulfonamide Acylhydrazone (6) | EGFR | 51.5 nM | Gefitinib (53.1 nM) | T-47D, MOLT4 | [10] |
| Homosulfonamide Acylhydrazone (5) | HER2 | 53.9 nM | Gefitinib (38.8 nM) | T-47D, MOLT4 | [10] |
| Homosulfonamide Acylhydrazone (6) | HER2 | 44.1 nM | Gefitinib (38.8 nM) | T-47D, MOLT4 | [10] |
Table 2: Inhibitory Activity of Quinazoline Derivatives against Other Kinase Families
| Compound/Derivative Class | Target Kinase | IC50 Value | Reference Compound | Cell Line (for cellular assays) | Reference |
| BPR1K871 | AURKA | 22 nM | - | MOLM-13, MV4-11 | [11] |
| BPR1K871 | AURKB | 13 nM | - | MOLM-13, MV4-11 | [11] |
| BPR1K871 | FLT3 | 19 nM | - | MOLM-13, MV4-11 | [11] |
| Quinazoline-Isatin Hybrid (6c) | CDK2 | 183 nM | - | - | [6] |
| Quinazoline-2,5-diamine (9h) | HPK1 | Potent Inhibition | - | Jurkat | [12] |
| Homosulfonamide Acylhydrazone (5) | CDK9 | 146.9 nM | Dinaciclib (53.1 nM) | T-47D, MOLT4 | [10] |
| Homosulfonamide Acylhydrazone (6) | CDK9 | 96.1 nM | Dinaciclib (53.1 nM) | T-47D, MOLT4 | [10] |
Experimental Protocols
The following protocols provide detailed methodologies for the biochemical and cellular evaluation of this compound based kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Test Compound (e.g., this compound derivative)
-
Recombinant Protein Kinase and its specific substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (concentration at or near the Km for the specific kinase)
-
100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Plates (e.g., 384-well, white, low-volume)
-
Multichannel pipettes and plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.[1]
-
Reaction Setup:
-
In each well of the assay plate, add 5 µL of the kinase/substrate mixture prepared in kinase assay buffer.[1]
-
Add 1 µL of the diluted test compound. For control wells, add 1 µL of DMSO (for 0% inhibition) and a known inhibitor (for 100% inhibition).
-
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution.[1]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[1]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
-
Data Acquisition: Incubate at room temperature for 30 minutes, then measure the luminescence signal using a plate reader.[1]
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Protocol 2: Cellular Kinase Autophosphorylation Assay (Western Blot)
This protocol assesses the ability of a test compound to inhibit the autophosphorylation of a target receptor tyrosine kinase (e.g., EGFR) in a cellular context.[1]
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A549 for EGFR)
-
Cell culture medium (e.g., RPMI 1640) with 10% Fetal Bovine Serum (FBS)
-
Serum-free medium
-
Test Compound
-
Ligand for stimulation (e.g., EGF for EGFR)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (anti-phospho-kinase and anti-total-kinase)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture: Seed cells in 6-well plates and allow them to grow to 80-90% confluency.[1]
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal kinase activity.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 2-4 hours.[1]
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for EGFR) for 10-15 minutes at 37°C.[1]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.[1]
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total kinase as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[1]
-
Normalize the phospho-kinase signal to the total kinase signal.
-
Calculate the percentage of inhibition of phosphorylation at each compound concentration relative to the stimulated control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the compound concentration.[1]
-
Protocol 3: Cell Viability Assay (MTS Assay)
This protocol measures the effect of a test compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MOLM-13, MV4-11)[11]
-
Cell culture medium with 10% FBS
-
Test Compound
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 4,000 cells/well) and allow them to adhere overnight.[13]
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include DMSO-only wells as a negative control.[13]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours until a color change is visible.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Visualizations: Pathways and Workflows
Caption: EGFR signaling pathway inhibited by a quinazoline-based drug.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analys ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07174C [pubs.rsc.org]
- 11. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening of Quinazolin-5-amine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The quinazoline core is a privileged scaffold in the design of kinase inhibitors, with several approved drugs targeting key signaling molecules.[1][3] Specifically, the quinazolin-5-amine scaffold offers a versatile platform for the development of novel therapeutics. High-throughput screening (HTS) of this compound libraries is a critical step in identifying novel and effective drug candidates that can modulate the activity of various biological targets.[1]
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of this compound libraries, with a primary focus on the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Quinazoline-based inhibitors often act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling cascades.[1]
Target Focus: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival.[1][4]
High-Throughput Screening Workflow
The screening process for identifying potent this compound inhibitors is designed as a multi-step cascade. This approach begins with a broad primary screen to identify initial hits, followed by more detailed secondary and tertiary assays to confirm activity and characterize the mechanism of action.
Experimental Protocols
Primary High-Throughput Screen: EGFR Kinase Assay (Biochemical)
Objective: To identify compounds from the this compound library that directly inhibit the kinase activity of recombinant human EGFR. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a suitable format.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly-Glu-Tyr (4:1) peptide substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
APC-labeled streptavidin
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound library (10 mM in DMSO)
-
384-well, low-volume, black plates
-
HTRF-compatible plate reader
Protocol:
-
Compound Plating: Using an acoustic dispenser, transfer 50 nL of each compound from the this compound library stock plates into the 384-well assay plates. For controls, dispense DMSO (negative control) and a known EGFR inhibitor like Gefitinib (positive control).
-
Enzyme Addition: Prepare a solution of EGFR kinase in assay buffer. Add 5 µL of the enzyme solution to each well of the assay plate.
-
Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare a solution of the peptide substrate and ATP in assay buffer. Add 5 µL of this solution to each well to initiate the kinase reaction. The final concentration of ATP should be at or near its Km for EGFR.
-
Reaction Incubation: Incubate the plates for 60 minutes at room temperature.
-
Detection: Prepare a detection mixture containing the europium-labeled antibody and APC-labeled streptavidin in detection buffer. Add 10 µL of the detection mixture to each well to stop the reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
Data Analysis: Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - [(Signal_sample - Signal_min) / (Signal_max - Signal_min)])
Where:
-
Signal_sample is the TR-FRET ratio of the test compound.
-
Signal_min is the average TR-FRET ratio of the positive control.
-
Signal_max is the average TR-FRET ratio of the negative control.
Hits are typically defined as compounds exhibiting >50% inhibition.
Dose-Response and IC₅₀ Determination
Objective: To determine the potency (IC₅₀ value) of the primary hits.
Protocol:
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).
-
Perform the EGFR kinase assay as described above with the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[5]
Secondary Assay: Cell-Based Proliferation Assay (e.g., MTT Assay)
Objective: To confirm the activity of the hit compounds in a cellular context by measuring their effect on the proliferation of an EGFR-dependent cancer cell line (e.g., A549).
Materials:
-
A549 cells (or another suitable EGFR-dependent cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hit compounds from the primary screen
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well or 384-well clear cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Prepare serial dilutions of the hit compounds in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for 2-4 hours at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a spectrophotometer.
Data Analysis: Calculate the percent cell viability: % Viability = 100 * (Abs_sample / Abs_control)
Plot the percent viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation
Quantitative data from the screening cascade should be summarized in clear, structured tables for easy comparison of compound activity.
Table 1: Primary HTS and Dose-Response Data for Hit Compounds
| Compound ID | % Inhibition at 10 µM | IC₅₀ (µM) |
| QZA-001 | 95.2 | 0.05 |
| QZA-002 | 88.7 | 0.12 |
| QZA-003 | 75.4 | 1.5 |
| QZA-004 | 62.1 | 5.8 |
| ... | ... | ... |
Table 2: Secondary Cell-Based Assay Data for Confirmed Hits
| Compound ID | GI₅₀ in A549 cells (µM) |
| QZA-001 | 0.25 |
| QZA-002 | 0.88 |
| ... | ... |
Conclusion
The described high-throughput screening cascade provides a robust framework for the identification and characterization of novel this compound derivatives as potential inhibitors of EGFR. This systematic approach, from primary biochemical screening to secondary cell-based assays, allows for the efficient identification of potent and cell-active compounds. Subsequent structure-activity relationship (SAR) studies on the confirmed hits can further optimize their potency and drug-like properties, paving the way for the development of new anticancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization Techniques for Quinazolin-5-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of quinazolin-5-amine. This important scaffold is a key building block in the development of therapeutic agents, particularly kinase inhibitors. The following sections detail common and effective techniques for modifying the 5-amino group, enabling the synthesis of diverse compound libraries for drug discovery and development.
Overview of this compound Functionalization
This compound is a versatile starting material for the synthesis of a wide range of derivatives. The primary amino group at the 5-position serves as a key handle for various chemical transformations, including acylation, sulfonylation, and transition metal-catalyzed cross-coupling reactions. These modifications are crucial for exploring the structure-activity relationships (SAR) of quinazoline-based compounds, particularly in the context of their biological targets such as Epidermal Growth Factor Receptor (EGFR) and Hematopoietic Progenitor Kinase 1 (HPK1).
Key Functionalization Techniques and Protocols
N-Acylation
Acylation of the 5-amino group is a fundamental transformation for introducing a variety of substituents. This reaction is typically straightforward and can be achieved using acyl chlorides or anhydrides in the presence of a base.
Experimental Protocol: General Procedure for N-Acylation of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the solution and stir at room temperature.
-
Addition of Acylating Agent: Slowly add the desired acyl chloride or anhydride (1.1-1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-acyl-quinazolin-5-amine.
| Entry | Acylating Agent | Base | Solvent | Yield (%) | Reference |
| 1 | Acetyl chloride | TEA | DCM | >90 (representative) | General Protocol |
| 2 | Benzoyl chloride | DIPEA | DMF | >85 (representative) | General Protocol |
N-Sulfonylation
Sulfonylation introduces a sulfonyl group to the 5-amino position, which can act as a hydrogen bond acceptor and influence the physicochemical properties of the molecule.
Experimental Protocol: General Procedure for N-Sulfonylation of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent like anhydrous acetonitrile or DCM, add a base such as triethylamine (1.5 eq.).
-
Addition of Sulfonyl Chloride: Add the desired sulfonyl chloride (1.2 eq.) dropwise to the mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to yield the N-sulfonylated this compound.
| Entry | Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |
| 1 | Methanesulfonyl chloride | TEA | Acetonitrile | 80-90 (representative) | [1] |
| 2 | p-Toluenesulfonyl chloride | TEA | DCM | 80-90 (representative) | [1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method can be employed to couple this compound with aryl halides or triflates, providing access to N-aryl derivatives.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox, combine the aryl halide or triflate (1.0 eq.), this compound (1.2 eq.), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 1.4-2.0 eq.) in a reaction vial.
-
Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the vial and heat the reaction mixture at 80-110 °C for the required duration, monitoring by TLC or LC-MS.
-
Work-up: After cooling, partition the mixture between an organic solvent and water.
-
Purification: Separate the layers, dry the organic phase, concentrate, and purify the product by flash chromatography.[2][3]
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Aryl Bromide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 70-90 (representative) | [1][3] |
| 2 | Aryl Chloride | Pd₂(dba)₃ / BrettPhos | NaOtBu | Dioxane | 110 | 60-85 (representative) | [3] |
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that provides an alternative method for N-arylation of amines. It is particularly useful for substrates that may be sensitive to palladium catalysis.
Experimental Protocol: General Procedure for Ullmann Condensation of this compound
-
Reaction Setup: Combine this compound (1.0 eq.), the aryl halide (typically an iodide or bromide, 1.2 eq.), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline, a diamine, 20-40 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.) in a sealed tube.
-
Solvent Addition: Add a high-boiling polar solvent such as DMF, DMSO, or NMP.
-
Reaction Conditions: Heat the mixture at a high temperature (typically 120-180 °C) for several hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography.[4]
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Aryl Iodide | CuI / L-proline | K₂CO₃ | DMF | 150 | 60-80 (representative) | [4] |
| 2 | Aryl Bromide | CuI / Ethylenediamine | Cs₂CO₃ | NMP | 170 | 50-75 (representative) | [4] |
Signaling Pathways and Biological Relevance
This compound derivatives are of significant interest in medicinal chemistry due to their activity as inhibitors of various protein kinases involved in cell signaling pathways critical to cancer and immune regulation.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation, survival, and migration.[5][6] Dysregulation of the EGFR pathway is a hallmark of many cancers. Quinazoline-based inhibitors can block the ATP-binding site of EGFR, thereby inhibiting its kinase activity and downstream signaling.[7]
Caption: EGFR Signaling Pathway and Inhibition.
Hematopoietic Progenitor Kinase 1 (HPK1) Signaling Pathway
HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[8] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76, leading to the attenuation of the T-cell response.[9][10] Inhibition of HPK1 with small molecules, such as quinazoline-2,5-diamine derivatives, can enhance T-cell activation and promote an anti-tumor immune response.[8][11]
Caption: HPK1 Signaling in T-Cells and Inhibition.
Experimental Workflow
The general workflow for the synthesis and evaluation of functionalized this compound derivatives is outlined below.
Caption: Synthesis and Evaluation Workflow.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Purity Assessment of Quinazolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of analytical methods for the purity assessment of Quinazolin-5-amine, a key intermediate in pharmaceutical synthesis. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC) are presented. This guide is intended to assist researchers and quality control personnel in selecting and implementing appropriate analytical strategies to ensure the purity and quality of this compound.
Introduction
This compound is a critical building block in the synthesis of various biologically active compounds, including several drug candidates. The purity of this starting material is paramount as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for the accurate determination of its purity and the identification of any potential process-related or degradation impurities. This application note details validated methods for the comprehensive purity assessment of this compound.
Potential Impurities
During the synthesis of this compound, several impurities may be introduced or formed.[1] These can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products. A thorough understanding of the synthetic route is crucial for identifying potential impurities. Common synthesis pathways may introduce impurities such as:
-
Starting materials: e.g., 2-aminobenzonitrile derivatives.
-
Reagents and catalysts: Residual reagents and catalysts used in the synthesis.
-
Isomeric impurities: Positional isomers of the amine group.
-
Related substances: Compounds with similar structures formed during the synthesis.
Analytical Methods for Purity Assessment
A multi-faceted approach employing various analytical techniques is recommended for a comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally stable compounds like this compound.[2] It offers high resolution, sensitivity, and quantitative accuracy.
3.1.1. Data Presentation: HPLC Method Parameters and Performance
| Parameter | Method A: Standard RP-HPLC | Method B: High-Resolution RP-HPLC |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 1.8 µm, 2.1 x 100 mm |
| Mobile Phase | Acetonitrile:Water (gradient) | Acetonitrile:0.1% Formic Acid in Water (gradient) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 254 nm | Diode Array Detector (DAD) or Mass Spectrometry (MS) |
| Injection Volume | 10 µL | 2 µL |
| Column Temperature | 30 °C | 40 °C |
| Run Time | ~20 minutes | ~10 minutes |
| Linearity (r²) | > 0.998 | > 0.999 |
| LOD | ~0.01 µg/mL | ~0.001 µg/mL |
| LOQ | ~0.03 µg/mL | ~0.003 µg/mL |
| Precision (RSD%) | < 2% | < 1% |
| Accuracy (Recovery %) | 98-102% | 99-101% |
3.1.2. Experimental Protocol: High-Resolution RP-HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 1:1 mixture of Mobile Phase A and B to prepare a 1 mg/mL stock solution.
-
Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and prepare a 1 mg/mL solution as described for the standard.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in "Method B" in the data table above.
-
A typical gradient program: 5% B to 95% B over 8 minutes, hold for 1 minute, then return to initial conditions.
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area. Impurities can be quantified against the reference standard.
-
3.1.3. Visualization: HPLC Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities. For polar compounds like this compound, derivatization is often necessary to improve volatility and chromatographic performance.[3]
3.2.1. Data Presentation: GC-MS Method Parameters and Performance
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-450 amu |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
3.2.2. Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
Accurately weigh about 1 mg of the this compound sample into a vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
-
GC-MS Analysis:
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Run the analysis using the parameters from the table above.
-
-
Data Analysis:
-
Identify the peak for the derivatized this compound and any impurity peaks by their mass spectra.
-
Purity can be estimated by the peak area percentage.
-
3.2.3. Visualization: GC-MS Derivatization and Analysis Workflow
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[4] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[5]
3.3.1. Data Presentation: qNMR Parameters
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d6 |
| Internal Standard | Maleic acid (or other suitable certified standard) |
| Pulse Sequence | A quantitative 1D proton experiment with a long relaxation delay (D1) |
| Relaxation Delay (D1) | 5 x T1 of the slowest relaxing proton |
| Number of Scans | ≥ 16 (to ensure adequate signal-to-noise) |
3.3.2. Experimental Protocol: qNMR
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire the 1H NMR spectrum using quantitative parameters, ensuring a sufficient relaxation delay.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
-
Purity Calculation:
-
The purity of this compound is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std Where: I = integral area, N = number of protons, MW = molecular weight, W = weight, P = purity of the standard.
-
3.3.3. Visualization: qNMR Purity Calculation Logic
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of highly crystalline organic compounds.[6] The presence of impurities lowers the melting point and broadens the melting range of a substance.[7] This method is suitable for samples with a purity of >98.5%.[8]
3.4.1. Data Presentation: DSC Parameters
| Parameter | Value |
| Sample Weight | 1-3 mg |
| Pan Type | Aluminum, hermetically sealed |
| Purge Gas | Nitrogen at 50 mL/min |
| Heating Rate | 1-2 °C/min |
| Temperature Range | From ambient to above the melting point of the compound |
3.4.2. Experimental Protocol: DSC
-
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into an aluminum pan and hermetically seal it.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a slow, constant rate through its melting transition.
-
-
Data Analysis:
-
The purity is determined from the shape of the melting endotherm using the van't Hoff equation, which is typically integrated into the instrument's software.
-
Conclusion
The purity assessment of this compound requires a combination of orthogonal analytical techniques to ensure a comprehensive evaluation. HPLC is the primary method for quantitative analysis of the main component and non-volatile impurities. GC-MS is valuable for identifying and quantifying volatile and semi-volatile impurities, often after derivatization. qNMR serves as a powerful tool for obtaining an absolute purity value without the need for a specific reference standard. DSC can be employed as a complementary technique for highly pure, crystalline samples. The selection of methods should be based on the specific requirements of the analysis and the potential impurity profile of the this compound sample.
References
- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thermalsupport.com [thermalsupport.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Quinazoline Scaffolds in Anticancer Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of quinazoline derivatives as potent anticancer agents. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved cancer therapies. This document details synthetic methodologies, presents key bioactivity data, and outlines experimental protocols for the evaluation of these compounds, with a focus on their role as kinase inhibitors in oncology.
Introduction
Quinazoline derivatives have emerged as a significant class of compounds in the development of anticancer therapeutics.[1][2] Their versatile structure allows for modification at various positions, leading to the development of potent and selective inhibitors of key signaling pathways implicated in cancer progression.[3][4] Notably, many quinazoline-based drugs target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor cell proliferation, survival, and angiogenesis.[5][6] This document serves as a guide for researchers interested in the synthesis and evaluation of novel quinazoline-based anticancer agents.
Quantitative Bioactivity Data
The following table summarizes the in vitro anticancer activity of representative quinazoline derivatives against various human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlights the potency of these compounds.
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | EGFR | A549 (Lung) | 0.054 | [7] |
| NCI-H1975 (Lung) | 0.54 | [7] | ||
| Compound 2 | VEGFR-2 | HT-29 (Colon) | 3.38 | [8] |
| COLO-205 (Colon) | 10.55 | [8] | ||
| Compound 3 | EGFR | NCI-H460 (Lung) | 0.789 | [9] |
| Compound 4 | ALK | A549 (Lung) | 0.44 | [4] |
| Compound 5 | VEGFR-2 | HepG2 (Liver) | 3.74 | [10] |
| MCF-7 (Breast) | 5.00 | [10] | ||
| HCT-116 (Colon) | 6.77 | [10] |
Experimental Protocols
General Synthesis of 4-Anilinoquinazoline Derivatives
This protocol describes a common method for the synthesis of 4-anilinoquinazoline derivatives, a key class of EGFR inhibitors.
Workflow for the Synthesis of 4-Anilinoquinazoline Derivatives
Caption: General synthetic workflow for 4-anilinoquinazoline derivatives.
Materials:
-
Substituted 2-aminobenzoic acid
-
Formamide
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Substituted aniline
-
Appropriate solvents (e.g., DMF, isopropanol)
-
Base (e.g., triethylamine, DIPEA)
Procedure:
-
Synthesis of the Quinazolinone Core: A mixture of the substituted 2-aminobenzoic acid and an excess of formamide is heated at reflux for several hours. After cooling, the precipitated solid is collected by filtration, washed with water, and dried to yield the corresponding quinazolin-4(3H)-one derivative.
-
Chlorination of the Quinazolinone: The quinazolin-4(3H)-one derivative is refluxed in an excess of thionyl chloride or phosphorus oxychloride for a few hours. The excess reagent is removed under reduced pressure, and the residue is treated with ice-cold water to precipitate the 4-chloroquinazoline intermediate. The solid is collected by filtration, washed, and dried.
-
Synthesis of the Final 4-Anilinoquinazoline Derivative: The 4-chloroquinazoline intermediate and a substituted aniline are dissolved in a suitable solvent like isopropanol. A base such as triethylamine or diisopropylethylamine (DIPEA) is added, and the mixture is refluxed until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, and the precipitated product is filtered, washed with a suitable solvent, and purified by recrystallization or column chromatography.[11]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing different concentrations of the test compounds is added. A control group with medium and DMSO (vehicle) is also included. The plates are incubated for 48-72 hours.[11][12]
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[12]
Signaling Pathways
Quinazoline-based anticancer agents primarily exert their effects by inhibiting key signaling pathways involved in cancer cell growth and survival. The EGFR and VEGFR signaling pathways are prominent targets.
EGFR Signaling Pathway Inhibition by Quinazoline Derivatives
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
Upon binding of a ligand like Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This activation triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which promote cell proliferation, survival, and angiogenesis. Quinazoline-based inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its activation, thereby blocking downstream signaling.[3]
References
- 1. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Large-Scale Synthesis of Quinazolin-5-amine: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the large-scale synthesis of Quinazolin-5-amine, a crucial building block for pharmaceutical research and drug development. The presented methodology is designed to be scalable, efficient, and suitable for implementation in a laboratory or industrial setting.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active compounds. Its structural motif is found in numerous molecules with therapeutic potential, including kinase inhibitors and other targeted therapies. The efficient and scalable production of high-purity this compound is therefore of significant interest to the pharmaceutical and life sciences industries.
This application note outlines a robust two-step synthetic route starting from the readily available precursor, 2-amino-6-nitrobenzonitrile. The first step involves the formation of the quinazoline ring to yield 5-nitroquinazoline, followed by a catalytic hydrogenation to produce the final product, this compound.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process as illustrated in the diagram below.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Nitroquinazoline
This procedure details the formation of the quinazoline ring from 2-amino-6-nitrobenzonitrile using dimethylformamide-dimethyl acetal (DMF-DMA) as a cyclizing agent.
Materials:
-
2-amino-6-nitrobenzonitrile
-
Dimethylformamide-dimethyl acetal (DMF-DMA)
-
Glacial Acetic Acid
-
Toluene
-
Ammonia solution
-
Ethyl acetate
-
Water
Procedure:
-
A mixture of 2-amino-6-nitrobenzonitrile, toluene, a catalytic amount of glacial acetic acid, and DMF-DMA is heated to a reflux temperature of approximately 105 °C.
-
The reaction is stirred at this temperature for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the toluene is removed under reduced pressure.
-
To the resulting residue, glacial acetic acid is added, and the mixture is heated to 130 °C and stirred for 1.5 hours.
-
The acetic acid is then removed under vacuum.
-
Water is added to the residue, and the pH of the suspension is adjusted to 9 with an ammonia solution.
-
The precipitate is filtered and washed with ethyl acetate to obtain the crude product.
-
The crude product is then extracted with dichloromethane, washed with water, and dried over magnesium sulfate.
-
The solvent is evaporated to yield 5-nitroquinazoline.
Step 2: Synthesis of this compound (Catalytic Hydrogenation)
This protocol describes the reduction of the nitro group of 5-nitroquinazoline to an amine group using catalytic hydrogenation.
Materials:
-
5-nitroquinazoline
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite or another filtration aid
Procedure:
-
5-nitroquinazoline is dissolved in ethanol in a suitable hydrogenation vessel.
-
A catalytic amount of 10% Pd/C is carefully added to the solution.
-
The vessel is sealed and purged with nitrogen gas, followed by hydrogen gas.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
The progress of the reaction is monitored by TLC or HPLC until the starting material is completely consumed.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the key quantitative data for the large-scale synthesis of this compound.
| Parameter | Step 1: 5-Nitroquinazoline Synthesis | Step 2: this compound Synthesis |
| Starting Material | 2-amino-6-nitrobenzonitrile | 5-nitroquinazoline |
| Key Reagents | DMF-DMA, Acetic Acid | H₂, 10% Pd/C |
| Solvent | Toluene, Acetic Acid | Ethanol |
| Reaction Temperature | 105 °C and 130 °C | Room Temperature |
| Reaction Time | ~4.5 hours | Typically 2-6 hours |
| Typical Yield | >80% | >90% |
| Purity (Crude) | >90% | >95% |
| Purification Method | Extraction, Washing | Filtration, Recrystallization/Chromatography |
Logical Relationships and Workflow Visualization
The logical flow of the experimental and purification processes is outlined below.
Figure 2: Detailed workflow for the synthesis and purification of this compound.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the production of this compound. The use of readily available starting materials and well-established chemical transformations makes this protocol suitable for both academic research and industrial applications. The high yields and purities achievable with this method ensure a consistent supply of this important building block for drug discovery and development programs.
Application Notes and Protocols for Quinazolin-5-amine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of quinazolin-5-amine and its derivatives in palladium-catalyzed cross-coupling reactions. The quinazoline scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 5-position is a key strategy for the development of novel therapeutic agents. This document outlines methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, offering researchers the tools to synthesize a diverse range of 5-substituted quinazoline derivatives.
Suzuki-Miyaura Coupling: Synthesis of 5-Arylquinazolines
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, enabling the synthesis of 5-arylquinazolines from 5-haloquinazoline precursors. These products can then be further functionalized or utilized as key intermediates in drug discovery programs.
Quantitative Data Summary
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions on quinazoline and related heterocyclic scaffolds. Optimization may be required for specific substrates.
| Entry | Halide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5,7-dibromo-2,3-dihydro[2,1-b]quinazoline-9-(1H)-one | Phenylboronic acid | Pd(OAc)₂ (8.4) | - | Na₂CO₃ | Acetone/Water (1:1) | 40-45 | 5 | 74-98 | [1] |
| 2 | 6-bromo-2-methylquinazolinone | Arylboronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | - | Moderate to Good | |
| 3 | 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/Water (4:1) | 85-95 | - | Moderate to Good | [2] |
| 4 | 4-iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux (MW) | 1.5 | up to 92 | [3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of a 5-haloquinazoline with an arylboronic acid.
Materials:
-
5-Haloquinazoline (e.g., 5-bromoquinazoline or 5-iodoquinazoline) (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the 5-haloquinazoline, arylboronic acid, palladium catalyst, ligand (if applicable), and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-arylquinazoline.
Buchwald-Hartwig Amination: Direct Synthesis of N-Aryl-quinazolin-5-amines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This reaction allows for the direct coupling of a 5-haloquinazoline with a primary or secondary amine to furnish the corresponding N-substituted this compound. This is a highly valuable transformation for accessing key intermediates and final products in drug discovery.
Quantitative Data Summary
The following table presents representative data for Buchwald-Hartwig amination reactions on haloquinazolines and related N-heterocycles. The choice of ligand is often critical for achieving high yields.
| Entry | Halide Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloroquinazoline | Aniline | Pd precatalyst (5) | Phosphine ligand (10) | K₃PO₄ (1.4 equiv) | t-BuOH | 100 | - | Varies | [4] |
| 2 | Aryl Bromide | Primary Amine | Pd₂(dba)₃ (1-2) | BrettPhos (1.5-3) | NaOtBu | Toluene | 80-110 | - | High | [5] |
| 3 | Aryl Chloride | Secondary Amine | Pd(OAc)₂ (1-2) | RuPhos (1.5-3) | K₃PO₄ | 1,4-Dioxane | 100 | - | High | [5] |
| 4 | 3-chloroindazole | 5-indole | Pd precatalyst (2) | XPhos (3) | K₃PO₄ | Dioxane/Water | 100 | 15 | Good | [6] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the amination of 5-haloquinazolines. Screening of ligands and bases is often necessary for optimal results.
Materials:
-
5-Haloquinazoline (e.g., 5-bromoquinazoline) (1.0 equiv)
-
Primary or secondary amine (1.2-2.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, BrettPhos Pd G4) (2-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., Xantphos, BrettPhos) (3-7.5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane, t-BuOH)
Procedure:
-
In a nitrogen-filled glovebox, charge a reaction vial with the 5-haloquinazoline, the amine, the palladium precatalyst (or palladium source and ligand), and the base.
-
Add the anhydrous, degassed solvent.
-
Seal the vial with a PTFE-lined cap and remove it from the glovebox.
-
Place the vial in a preheated heating block and stir at the desired temperature (typically 80-110 °C) for the specified duration.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, partition the reaction mixture between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired N-substituted this compound.[4]
Sonogashira Coupling: Synthesis of 5-Alkynylquinazolines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to 5-alkynylquinazolines. These compounds are versatile intermediates that can undergo further transformations, such as cyclization reactions, to generate complex heterocyclic systems.
Quantitative Data Summary
The following table provides representative data for Sonogashira coupling reactions. The use of a copper(I) co-catalyst is common but copper-free conditions have also been developed.
| Entry | Halide Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | High | [6] |
| 2 | Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 50-100 | Good | [7] |
| 3 | 2-amino-5-iodobenzamide | Terminal Acetylenes | Pd/C-PPh₃ | CuI | Et₃N | Ethanol | Reflux | - | [8] |
| 4 | 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | - | 100 | 95 | [9] |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of a 5-haloquinazoline with a terminal alkyne.
Materials:
-
5-Haloquinazoline (e.g., 5-iodoquinazoline) (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI) (1-10 mol%)
-
Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF, DMF, or the amine base itself)
Procedure:
-
In a dry reaction vessel, combine the 5-haloquinazoline, palladium catalyst, and copper(I) co-catalyst.
-
Seal the vessel and replace the atmosphere with an inert gas.
-
Add the anhydrous solvent and the amine base, followed by the terminal alkyne via syringe.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas or by using the freeze-pump-thaw method.
-
Stir the reaction at room temperature or heat to a moderate temperature (e.g., 40-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynylquinazoline.[4]
Disclaimer: These protocols are intended as general guidelines. The optimal reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may vary depending on the specific substrates and should be optimized accordingly. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
References
- 1. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. benchchem.com [benchchem.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Direct Intramolecular C-N Bond Formation: Access to Multisubstituted Dihydropyrroles [organic-chemistry.org]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Crystallization of Quinazolin-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methods for the crystallization of quinazolin-5-amine derivatives. The protocols outlined below are designed to serve as a starting point for the development of robust and reproducible crystallization procedures, which are critical for obtaining high-purity compounds suitable for structural analysis and pharmaceutical applications.
Introduction to Crystallization of this compound Derivatives
This compound derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. Obtaining high-quality crystalline material is a crucial step in the drug development process, enabling definitive structure elucidation by X-ray diffraction and ensuring high purity and stability of the final active pharmaceutical ingredient (API). The position of the amino group at the C5 position of the quinazoline core can influence the molecule's polarity and hydrogen bonding capabilities, thereby affecting its solubility and crystallization behavior.
This document details common crystallization techniques and provides specific protocols adapted from structurally related quinazoline compounds.
Key Crystallization Methods
Several techniques are commonly employed for the crystallization of organic compounds, including quinazoline derivatives. The choice of method depends on the physicochemical properties of the specific derivative, such as its solubility, thermal stability, and polymorphism.
-
Slow Evaporation: This is a simple and widely used method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystallization.
-
Anti-Solvent Addition: This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the slow addition of a miscible "anti-solvent" in which the compound is poorly soluble.[1][2][3] This induces supersaturation and promotes crystallization.
-
Vapor Diffusion: This method is particularly useful for growing high-quality single crystals from small amounts of material. It involves placing a drop of the compound solution in a sealed container with a reservoir containing a solution of a precipitant at a higher concentration.[4][5][6][7][8] Vapor diffusion from the drop to the reservoir slowly increases the concentration of the compound in the drop, leading to crystallization.
Experimental Protocols
The following protocols are generalized starting points and may require optimization for specific this compound derivatives.
Protocol 1: Recrystallization by Slow Cooling from Ethanol
This protocol is adapted from the recrystallization of 6-aminoquinazolin-4(3H)-one, a structurally similar compound.[9]
Materials:
-
Crude this compound derivative
-
Ethanol (reagent grade)
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound derivative in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture on a heating plate with stirring until the compound is completely dissolved. Add more ethanol dropwise if necessary to achieve complete dissolution at the elevated temperature.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.
-
For maximum yield, further cool the flask in an ice bath for 30-60 minutes to induce further precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Crystallization by Slow Evaporation from a Mixed Solvent System
This method can be effective when a single solvent does not provide optimal crystallization conditions.
Materials:
-
This compound derivative
-
Dichloromethane (DCM)
-
Ethanol
-
Small vial or beaker
-
Parafilm or a loose cap
Procedure:
-
Dissolve the this compound derivative in a minimal amount of a 1:1 mixture of dichloromethane and ethanol at room temperature.
-
Cover the vial with parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment.
-
Monitor the vial over several days for the formation of crystals.
-
Once a suitable number of crystals have formed, they can be harvested by decanting the mother liquor or by filtration.
Protocol 3: Crystallization by Anti-Solvent Addition
This technique is useful for compounds that are highly soluble in one solvent and poorly soluble in another.
Materials:
-
This compound derivative
-
A "good" solvent (e.g., N,N-Dimethylformamide - DMF)
-
An "anti-solvent" (e.g., water or a non-polar solvent like hexane)
-
Beaker or flask
-
Stirring plate and stir bar
Procedure:
-
Dissolve the this compound derivative in a minimum amount of the "good" solvent (DMF) at room temperature with stirring.
-
Slowly add the "anti-solvent" (e.g., water) dropwise to the stirred solution.
-
Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.
-
Stop the addition of the anti-solvent and allow the solution to stand undisturbed.
-
Crystals should form over time. The mixture can be cooled to increase the yield.
-
Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Data Presentation: Solubility Profile
Understanding the solubility of a compound is critical for developing a successful crystallization strategy. The following table provides an example of how to present solubility data, based on a study of pyrazolo-quinazoline derivatives in various organic solvents at different temperatures.[10] This data should be determined experimentally for the specific this compound derivative of interest.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| N,N-Dimethylformamide (DMF) | 25 | [Insert experimental value] |
| 40 | [Insert experimental value] | |
| 60 | [Insert experimental value] | |
| Ethanol | 25 | [Insert experimental value] |
| 40 | [Insert experimental value] | |
| 60 | [Insert experimental value] | |
| Acetonitrile | 25 | [Insert experimental value] |
| 40 | [Insert experimental value] | |
| 60 | [Insert experimental value] | |
| Dichloromethane (DCM) | 25 | [Insert experimental value] |
| 40 | [Insert experimental value] | |
| 60 | [Insert experimental value] | |
| Ethyl Acetate | 25 | [Insert experimental value] |
| 40 | [Insert experimental value] | |
| 60 | [Insert experimental value] |
Note: The values in this table are placeholders and should be replaced with experimentally determined data for the specific this compound derivative.
Visualization of Relevant Signaling Pathways
Quinazoline derivatives are known to interact with various signaling pathways implicated in diseases such as cancer. Understanding these interactions is crucial for drug development. Below are diagrams of two key pathways that can be modulated by quinazoline-based compounds.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[11][12][13][14][15] Certain quinazoline derivatives have been shown to inhibit this pathway, making it a key target in cancer therapy.
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by quinazoline derivatives.
EGFR-VEGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are critical for tumor growth, proliferation, and angiogenesis.[16][17][18][19][20] Dual inhibitors targeting both pathways are a key strategy in cancer treatment, and some quinazoline derivatives have shown promise in this area.
Caption: EGFR and VEGFR signaling pathways and their dual inhibition by quinazoline derivatives.
Experimental Workflow for Crystallization
The following diagram illustrates a general workflow for developing a crystallization method for a new this compound derivative.
Caption: General workflow for developing a crystallization method.
References
- 1. crystallizationsystems.com [crystallizationsystems.com]
- 2. ijcea.org [ijcea.org]
- 3. researchgate.net [researchgate.net]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 7. A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein crystallization - Wikipedia [en.wikipedia.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. cibtech.org [cibtech.org]
- 11. Quinazoline based small molecule exerts potent tumour suppressive properties by inhibiting PI3K/Akt/FoxO3a signalling in experimental colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Quinazolin-5-amine Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of Quinazolin-5-amine. The content is structured in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for obtaining this compound?
A1: A prevalent and effective strategy involves a two-step process. The first step is the synthesis of a 5-nitroquinazoline intermediate, typically through the cyclization of a 2-amino-6-nitrobenzonitrile or 2-amino-6-nitrobenzoic acid precursor. The second step is the chemical reduction of the nitro group to the target 5-amino group. This approach is often favored due to the availability of starting materials and the reliability of the reduction step.
Q2: My overall yield is consistently low. Which step is the most likely cause?
A2: Both the initial cyclization to form the 5-nitroquinazoline ring and the subsequent reduction can present yield challenges. However, the cyclization step is often more problematic. Issues such as incomplete reaction, formation of side products, and harsh reaction conditions can significantly lower the yield of the nitro-intermediate, which directly impacts the overall yield. The reduction step is typically high-yielding if appropriate reagents and conditions are chosen to avoid over-reduction of the quinazoline ring.
Q3: Are there specific safety precautions I should take during this synthesis?
A3: Yes. When working with nitrated compounds like 5-nitroquinazoline, exercise caution as they can be energetic. The use of strong acids and nitrating agents requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, and should be performed in a well-ventilated fume hood. Additionally, catalytic hydrogenation for the reduction step involves flammable hydrogen gas and pyrophoric catalysts (like Palladium on Carbon) and must be handled with extreme care.
Troubleshooting Guide for Low Yield
Issue 1: Low yield during the cyclization step to form 5-Nitroquinazoline.
Possible Cause 1: Suboptimal Reaction Conditions. The temperature, reaction time, and choice of cyclizing agent are critical. For instance, when using formamide or formic acid with 2-amino-6-nitrobenzonitrile, insufficient temperature or time can lead to incomplete conversion.
-
Solution: Systematically optimize the reaction conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Consider screening different cyclizing agents or catalysts.
Possible Cause 2: Purity of Starting Material. Impurities in the 2-amino-6-nitrobenzonitrile or 2-amino-6-nitrobenzoic acid can interfere with the cyclization reaction, leading to the formation of side products and lowering the yield.
-
Solution: Ensure the purity of the starting material using techniques like recrystallization or column chromatography. Verify the structure and purity by NMR and melting point analysis before starting the reaction.
Possible Cause 3: Side Reactions. Under harsh acidic or basic conditions, the nitro and amino groups on the precursor can undergo undesired side reactions. Dimerization of the starting material has also been reported for some aminonitriles.[1]
-
Solution: Employ milder reaction conditions where possible. The use of a dehydrating agent in conjunction with formic acid, for example, can sometimes allow for lower reaction temperatures.
Issue 2: Low yield or impurities during the reduction of 5-Nitroquinazoline.
Possible Cause 1: Incomplete Reduction. Insufficient reducing agent or reaction time can lead to a mixture of the desired 5-amino product and the unreacted 5-nitro starting material, complicating purification.
-
Solution: Use a slight excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O). Monitor the reaction to completion using TLC, staining for the nitro group if necessary.
Possible Cause 2: Over-reduction or Ring Cleavage. Certain powerful reducing agents or harsh conditions (e.g., high-pressure catalytic hydrogenation at elevated temperatures) can reduce the pyrimidine ring of the quinazoline scaffold.
-
Solution: Choose a chemoselective reducing agent known to selectively reduce aromatic nitro groups without affecting the heterocyclic core. Stannous chloride (SnCl₂) in acidic medium or iron powder in acetic acid are common and effective choices.
Possible Cause 3: Difficult Workup and Product Isolation. When using metal-based reducing agents like SnCl₂, the workup procedure is critical. Improper pH adjustment can lead to the precipitation of tin salts with the product, resulting in a low isolated yield of poor purity.
-
Solution: After the reaction, ensure the solution is made strongly basic (pH > 10) with a concentrated base like NaOH or K₂CO₃ to dissolve the tin salts as stannates. The product can then be extracted into an organic solvent. Thoroughly washing the organic layer is essential to remove any residual salts.
Data Presentation: Comparison of Reaction Conditions
The tables below summarize quantitative data for the key steps in this compound synthesis, providing a comparison of different methodologies.
Table 1: Synthesis of Nitro-Substituted Quinazoline Intermediates
| Starting Material | Reagents & Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|
| 2-Amino-5-nitrobenzoic acid | Formamide, 170°C, 4h | Formamide | Good (unspecified) | [2] |
| 2-Amino-5-nitrobenzoic acid | Acetic anhydride, reflux; then NH₃ solution | Acetic Anhydride | Good (unspecified) | [2] |
| 2-Methyl-5-nitro-4H-benzo[d][3][4]oxazin-4-one | Ammonia | Not Specified | Good (unspecified) | [5] |
| 3-Nitrophthalic acid derivative | Hydrazine derivative, reflux | Ethanol | 75% |[6] |
Note: Data for 6-nitro and other isomers are used as representative examples for the cyclization chemistry.
Table 2: Reduction of Aromatic Nitro Groups to Amines
| Substrate | Reagents & Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|
| 5-Nitroquinazoline-2,4-dione | SnCl₂·2H₂O, reflux | Ethanol | 90-95% | [6] |
| 6-Nitroquinazolin-4(3H)-one | SnCl₂·2H₂O, HCl | Ethanol | High (unspecified) | Generic Method |
| 6-Nitroquinazolin-4(3H)-one | Fe powder, Acetic Acid, 80°C | Acetic Acid | High (unspecified) | Generic Method |
| 6-Nitroquinazoline | H₂, 10% Pd/C | Methanol | Quantitative | Generic Method |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitroquinazoline from 2-Amino-6-nitrobenzonitrile
Materials:
-
2-Amino-6-nitrobenzonitrile
-
Formic acid (98%)
-
Formamide
-
Ice water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-nitrobenzonitrile (1.0 eq) and an excess of formic acid (e.g., 10 volumes).
-
Optionally, add a small amount of formamide to aid the reaction.
-
Heat the reaction mixture to reflux (approx. 100-110°C) with stirring.
-
Monitor the reaction progress using TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The reaction typically takes 4-8 hours.
-
Upon completion, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral, then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield crude 5-nitroquinazoline. The product can be further purified by recrystallization from ethanol or another suitable solvent.
Protocol 2: Reduction of 5-Nitroquinazoline to this compound
Materials:
-
5-Nitroquinazoline
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 5M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 5-nitroquinazoline (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (3.0-4.0 eq) to the suspension.
-
Carefully add concentrated HCl and heat the mixture to reflux (approx. 80°C). The mixture should become a clear solution as the reaction proceeds.
-
Monitor the reaction by TLC until all the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add 5M NaOH solution to basify the mixture to a pH > 10. A large volume of white precipitate (tin salts) will form and then redissolve. Ensure the final solution is strongly basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.
Visualizations
References
Troubleshooting common side reactions in Quinazolin-5-amine synthesis
Welcome to the technical support center for the synthesis of Quinazolin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy for the synthesis of this compound involves a two-step process:
-
Nitration: Synthesis of 5-nitroquinazoline from appropriate precursors.
-
Reduction: Subsequent reduction of the nitro group to an amino group to yield the final this compound.
This approach is often preferred due to the availability of starting materials and the generally reliable nature of the reduction step.
Q2: What are the typical starting materials for the synthesis of the 5-nitroquinazoline precursor?
The synthesis of the 5-nitroquinazoline precursor often starts from 2-amino-6-nitrobenzoic acid or 2-amino-6-nitrobenzonitrile. These starting materials can then be subjected to cyclization reactions, such as the Niementowski or a modified Friedländer synthesis, to form the quinazoline ring system with the nitro group at the desired 5-position.
Q3: I am observing a low yield in my synthesis of 5-nitroquinazoline. What are the possible causes and solutions?
Low yields in the synthesis of 5-nitroquinazoline can stem from several factors. Here are some common causes and troubleshooting suggestions:
-
Incomplete Reaction: The cyclization reaction to form the quinazoline ring may be incomplete.
-
Solution: Try extending the reaction time or increasing the reaction temperature. The use of microwave irradiation can sometimes accelerate the reaction and improve yields.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and base can significantly impact the reaction outcome.
-
Solution: A systematic optimization of reaction parameters is recommended. This can include screening different solvents, catalysts (e.g., Lewis acids), and bases.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Analyze the reaction mixture by techniques like TLC, LC-MS, or NMR to identify major byproducts. Understanding the side reactions will help in devising strategies to minimize them, such as adjusting the stoichiometry of reactants or changing the reaction temperature.
-
Q4: I am having trouble with the reduction of 5-nitroquinazoline to this compound. What are some common issues and how can I resolve them?
The reduction of a nitro group to an amine is a standard transformation, but it can present challenges. Here are some common issues and their solutions:
-
Incomplete Reduction: The reduction may not go to completion, leaving unreacted starting material.
-
Solution: Ensure that the reducing agent is fresh and used in sufficient excess. Common reducing agents for this transformation include SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation (e.g., H₂/Pd-C). If using catalytic hydrogenation, ensure the catalyst is active and the system is free of catalyst poisons.
-
-
Formation of Byproducts: Over-reduction or side reactions can lead to the formation of undesired byproducts.
-
Solution: The choice of reducing agent and reaction conditions is crucial. For example, catalytic transfer hydrogenation using ammonium formate can be a milder alternative to other methods.[2] Careful monitoring of the reaction progress by TLC is important to stop the reaction once the starting material is consumed.
-
-
Purification Challenges: Separating the desired this compound from the reaction mixture can be difficult.
-
Solution: this compound is a basic compound. Its purification can often be achieved by acid-base extraction. Alternatively, column chromatography on silica gel or recrystallization from a suitable solvent system can be employed.
-
Troubleshooting Common Side Reactions
Problem 1: Formation of Quinazolinone Byproducts
Symptom: You observe a significant amount of a byproduct with a mass corresponding to the replacement of the amine group with a hydroxyl group (a quinazolinone).
Cause: In syntheses starting from anthranilic acid derivatives, such as the Niementowski reaction, the formation of a 4-oxo-3,4-dihydroquinazoline (quinazolinone) is a common side reaction.[3] This occurs when the cyclization proceeds through the carboxylic acid group instead of the intended pathway.
Solutions:
| Parameter | Recommended Action | Expected Outcome |
| Reaction Conditions | Modify the reaction conditions to favor the desired amine product. This can include changing the solvent, temperature, or catalyst. | Minimize the formation of the quinazolinone byproduct. |
| Starting Material | If applicable, protect the carboxylic acid group before the cyclization reaction and deprotect it in a subsequent step. | Prevents the participation of the carboxylic acid in the cyclization. |
| Purification | The quinazolinone byproduct often has different polarity compared to the desired aminoquinazoline. This allows for separation by column chromatography. | Isolation of the pure this compound. |
Problem 2: Presence of Unreacted Starting Materials
Symptom: After the reaction, you detect a significant amount of the starting materials (e.g., 2-amino-6-nitrobenzoic acid) in your crude product.
Cause: The reaction has not gone to completion. This could be due to insufficient reaction time, low temperature, or deactivation of the catalyst.
Solutions:
| Parameter | Recommended Action | Expected Outcome |
| Reaction Time & Temperature | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material is consumed. | Drive the reaction to completion and increase the yield of the desired product. |
| Catalyst | If a catalyst is used, ensure it is active and used in the correct amount. In some cases, adding a fresh batch of catalyst might be necessary. | Enhance the reaction rate and conversion of starting materials. |
| Reagent Purity | Ensure the purity of your starting materials and reagents. Impurities can sometimes inhibit the reaction. | Improve the overall reaction efficiency and yield. |
Problem 3: Difficulty in Product Isolation and Purification
Symptom: The crude product is a complex mixture, and isolating the pure this compound is challenging.
Cause: The presence of multiple byproducts with similar polarities to the desired product can make purification difficult.
Solutions:
| Technique | Recommended Action | Expected Outcome |
| Extraction | Utilize the basic nature of the amino group. Perform an acid-base extraction to separate the basic this compound from neutral or acidic impurities. | A cleaner crude product enriched with the desired amine. |
| Column Chromatography | Carefully select the mobile phase for column chromatography to achieve good separation. A gradient elution might be necessary. | Isolation of pure this compound. |
| Recrystallization | If the product is a solid, try to find a suitable solvent or solvent mixture for recrystallization to obtain a highly pure product. | Crystalline, pure this compound. |
Experimental Protocols
General Protocol for the Synthesis of 5-Nitroquinazoline and Subsequent Reduction to this compound
Step 1: Synthesis of 5-Nitroquinazolin-4(3H)-one (A Niementowski-type reaction)
-
To a stirred solution of 2-amino-6-nitrobenzoic acid (1.0 eq) in formamide (excess, acting as both reagent and solvent), heat the mixture at 150-160 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude 5-nitroquinazolin-4(3H)-one.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid.
Step 2: Reduction of 5-Nitroquinazolin-4(3H)-one to 5-Aminoquinazolin-4(3H)-one
-
Suspend 5-nitroquinazolin-4(3H)-one (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, stannous chloride (SnCl₂) (3-5 eq) and concentrated hydrochloric acid (HCl).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is fully consumed (monitor by TLC).
-
After completion, neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution) until the pH is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 5-aminoquinazolin-4(3H)-one by column chromatography or recrystallization.
Note: These are general protocols and may require optimization based on the specific substrate and scale of the reaction.
Visualizing Reaction Pathways and Troubleshooting
Synthetic Pathway of this compound
Caption: General synthetic route to this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Common Side Reaction: Quinazolinone Formation
Caption: Formation of quinazolinone as a side product.
References
Technical Support Center: Improving the Solubility of Quinazolin-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance and troubleshooting for researchers encountering solubility challenges with quinazolin-5-amine derivatives. The inherent chemical nature of these compounds often leads to poor aqueous solubility, a significant hurdle in experimental assays and preclinical development. This resource offers solutions in a direct question-and-answer format to address common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in aqueous buffers for my in vitro assays. What are the initial steps I should take?
A1: Poor aqueous solubility is a common characteristic of quinazoline derivatives due to their often lipophilic and aromatic nature. The first and most straightforward approach is to prepare a concentrated stock solution in an organic co-solvent, which is then diluted into your aqueous experimental medium.[1]
-
Recommended Co-solvents: Start with 100% Dimethyl Sulfoxide (DMSO). If solubility remains an issue, other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be tested.[2]
-
Best Practices for Stock Solution Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1-5 mg).
-
Add the calculated volume of the co-solvent to achieve a high concentration (e.g., 10-100 mM).
-
Promote dissolution by vortexing and, if necessary, using a sonicator bath for 5-10 minutes.[1] Gentle warming (e.g., 37°C) can be applied, but monitor for compound stability.[1]
-
Ensure the final stock solution is clear and free of particulates.
-
Store stock solutions in small aliquots at -20°C or -80°C to prevent multiple freeze-thaw cycles.[1]
-
Q2: My compound dissolves in the organic stock solution but precipitates when I dilute it into my aqueous assay buffer. What should I do?
A2: This is a very common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is significantly reduced upon dilution, lowering the overall solvating power of the medium for your compound.
-
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: Your compound may be exceeding its maximum solubility in the final aqueous medium. Perform serial dilutions to identify a concentration that remains soluble.[1]
-
Introduce Co-solvents to the Aqueous Phase: If your assay can tolerate it, adding a small percentage (e.g., 1-5% v/v) of a co-solvent like ethanol or PEG to the aqueous buffer can increase solubility.[2]
-
pH Adjustment: this compound derivatives are basic due to the amine groups.[3] Adjusting the pH of the buffer to a more acidic range can protonate these groups, forming a more soluble salt in situ. However, ensure the pH is compatible with your experimental system.
-
Q3: I've tried basic co-solvents and pH adjustments with limited success. What advanced formulation strategies can I explore?
A3: For compounds with persistent solubility issues, more advanced formulation techniques are necessary. These methods aim to alter the physicochemical properties of the compound to enhance its interaction with aqueous media.
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[4][5] The amorphous state is more soluble than the crystalline form.[2]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.[2][7]
-
Commonly Used Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivative, Hydroxypropyl-β-cyclodextrin (HP-β-CD).[2]
-
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[4][8]
Troubleshooting Guides
Issue 1: Compound Precipitation During In Vitro Assay Dilution
This workflow outlines a systematic approach to troubleshooting compound precipitation when diluting from an organic stock solution into an aqueous buffer.
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Low Dissolution and Bioavailability in Preclinical Models
Poor oral bioavailability of this compound derivatives is often a direct consequence of their low aqueous solubility, classifying them as Biopharmaceutics Classification System (BCS) Class II or IV compounds.[4] The following diagram illustrates the decision-making process for selecting a suitable solubility enhancement strategy.
Caption: Strategy selection for improving oral bioavailability.
Data Presentation
The following table summarizes the potential improvement in solubility and dissolution for quinazoline derivatives using various enhancement techniques. While specific results are highly compound-dependent, this provides a general overview of what can be achieved.
| Technique | Carrier/Method | Typical Improvement | Reference |
| Solid Dispersion | Polaxamer 407 (Melt-Fusion) | Improved in-vitro dissolution rate | [2][6] |
| PVP/PEG (Solvent Evaporation) | >2-fold increase in dissolution rate | [2] | |
| Complexation | β-Cyclodextrin (Kneading) | Significant enhancement in water solubility | [2] |
| Salt Formation | Various Counterions | Can exceed 1000-fold increase in solubility | [2] |
| Cocrystallization | Various Coformers | Up to 5-fold increase in solubility | [2] |
| Particle Size Reduction | Jet Milling (Micronization) | Improves dissolution rate | [2] |
| High-Pressure Homogenization | Increases saturation solubility and dissolution rate | [4] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion to enhance the solubility of a this compound derivative.
Materials:
-
This compound derivative
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000)
-
Volatile organic solvent in which both drug and carrier are soluble (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh the this compound derivative and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask. Use sonication or stirring to ensure complete dissolution.[4]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).[2][4]
-
Drying: Continue evaporation until a solid film or mass is formed. Further dry the solid dispersion in a vacuum oven at approximately 40°C for 24 hours to remove any residual solvent.[4]
-
Milling and Sieving: Scrape the dried solid dispersion from the flask. Pulverize the solid mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.[4]
-
Characterization:
-
Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.[4]
-
Use X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug within the dispersion.[4]
-
Employ Fourier-Transform Infrared Spectroscopy (FTIR) to check for interactions between the drug and the carrier.[4]
-
Protocol 2: Phase Solubility Study with Cyclodextrins
This protocol determines the effectiveness of a cyclodextrin in solubilizing your this compound derivative.
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
Centrifuge or 0.22 µm syringe filters
-
Analytical method for drug quantification (e.g., HPLC-UV)
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your aqueous buffer at various concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).[1]
-
Add Compound: Add an excess amount of the this compound derivative powder to a fixed volume of each cyclodextrin solution. Ensure enough solid is present to achieve saturation.
-
Equilibration: Seal the samples and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Undissolved Compound: Pellet the undissolved solid by centrifuging the samples at high speed (e.g., >10,000 x g) for 15-30 minutes. Alternatively, filter the suspension through a 0.22 µm syringe filter. Be sure to validate that the filter does not bind your compound.[1]
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Data Analysis: Plot the concentration of the dissolved this compound derivative against the concentration of HP-β-CD. A linear relationship indicates the formation of a soluble complex.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Quinazolin-5-amine Compounds
Welcome to the technical support center for the purification of polar Quinazolin-5-amine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the purification of these often difficult-to-handle molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My polar this compound is showing significant peak tailing in Reverse-Phase (RP) HPLC.
-
Q: Why is my polar basic compound tailing on a C18 column? A: Peak tailing for basic compounds like quinazolin-5-amines in reverse-phase chromatography is often caused by strong, unwanted interactions between the basic amine groups and acidic residual silanol groups on the silica-based stationary phase.[1] This leads to poor peak shape and inaccurate quantification.
-
Q: How can I eliminate peak tailing for my compound? A: There are several strategies to mitigate this issue:
-
Mobile Phase pH Adjustment: Control the ionization state of your compound. For a basic amine, operating at a low pH (e.g., 2.5-4.0) will protonate the amine, which can help to minimize secondary interactions with silanols.[1][2]
-
Use of Additives: Incorporate a competing base, such as 0.1% triethylamine (TEA) or diethylamine (DEA), into your mobile phase.[1] These additives interact with the active silanol sites, effectively masking them from your analyte.
-
Column Selection: Opt for a modern, highly end-capped C18 column. These columns have fewer accessible silanol groups, reducing the opportunities for undesirable interactions.[1] Columns with embedded polar groups (EPG) can also offer alternative selectivity and improved peak shape for polar analytes.[1]
-
Issue 2: My compound is not retained on a Reverse-Phase (RP) column and elutes in the void volume.
-
Q: My this compound is too polar for my C18 column. What are my options? A: When a compound is highly polar, it has very little hydrophobic character to interact with the non-polar stationary phase, causing it to elute early.[3] Consider these alternative techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar and hydrophilic compounds.[3][4] It uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3][4][5] As the aqueous content increases, polar compounds are eluted.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar compounds and is considered a greener alternative to HPLC.[6] It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent (modifier) like methanol. SFC can provide fast and efficient separations for compounds that are challenging to purify by other methods.[6]
-
Issue 3: My compound appears to be degrading on the silica gel column during normal-phase flash chromatography.
-
Q: I suspect my this compound is unstable on standard silica gel. How can I prevent decomposition? A: The acidic nature of standard silica gel can cause degradation of sensitive basic compounds.[1]
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with your mobile phase containing a small amount of a base like triethylamine (1-2%).[1] This will neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Alumina (neutral or basic) or bonded phases like aminopropyl-functionalized silica can be effective alternatives.[7][8]
-
Minimize Contact Time: Use a faster flow rate to reduce the time your compound spends on the column, which can help minimize degradation.
-
Issue 4: I am struggling to crystallize my polar this compound for final purification.
-
Q: What are good strategies for crystallizing highly polar compounds? A: Crystallization of polar compounds can be challenging due to their high solubility in polar solvents.
-
Form a Salt: Convert the amine into a salt (e.g., hydrochloride or hydrobromide). Salts often have very different solubility profiles and can be more amenable to crystallization from polar solvents like ethanol, methanol, or water.[7]
-
Vapor Diffusion: This is an excellent method for small quantities. Dissolve your compound in a small amount of a "good" solvent and place this vial inside a larger, sealed container with a "poor," more volatile solvent. The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease solubility and promote crystal growth.[9]
-
Solvent Layering: Carefully layer a poor solvent on top of a solution of your compound in a good solvent. Slow diffusion at the interface can induce crystallization.[9]
-
Experimental Protocols & Methodologies
Protocol 1: HILIC Purification of a Polar this compound
This protocol is designed for compounds that are poorly retained in reverse-phase chromatography.
-
Column Selection: Use a HILIC column (e.g., Amide, Diol, or bare Silica).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.[1]
-
-
Sample Preparation: Dissolve the crude compound in a mixture of Acetonitrile/Water/DMSO to ensure solubility and compatibility with the initial mobile phase conditions. Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.
-
Gradient Elution:
-
Start with 100% Mobile Phase A.
-
Run a linear gradient from 0% to 50% Mobile Phase B over 20 minutes.
-
Hold at 50% Mobile Phase B for 5 minutes.
-
Return to 100% Mobile Phase A and re-equilibrate.
-
-
Fraction Collection & Analysis: Collect fractions based on UV detection. Analyze the purity of collected fractions by analytical HPLC. Combine pure fractions and remove the solvent via lyophilization.
Protocol 2: Deactivated Silica Gel Flash Chromatography
This method is suitable for basic compounds that are prone to degradation on standard silica.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system that provides a good Rf value (0.2-0.4) for your compound. A common system for polar amines is Dichloromethane (DCM) and Methanol (MeOH).[8] For very polar compounds, a mobile phase of 80:18:2 DCM:MeOH:NH4OH can be effective.[7]
-
Column Packing: Dry pack a column with standard silica gel.
-
Silica Deactivation:
-
Prepare a flush solvent by adding 1-2% triethylamine (TEA) to your initial, least polar mobile phase.
-
Flush the packed column with 3-4 column volumes of this deactivating solvent.[1]
-
Flush the column with 3-4 column volumes of the initial mobile phase (without TEA) to remove excess base.
-
-
Sample Loading: Dissolve your crude sample in a minimum amount of the mobile phase or DCM. If solubility is an issue, use the "dry loading" technique: dissolve the compound, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the column.[10]
-
Elution: Run the chromatography using your predetermined solvent system, either isocratically or with a gradient of increasing polarity.
-
Fraction Collection: Collect and analyze fractions using TLC to identify the pure product.
Data & Method Comparison
Table 1: Comparison of Chromatographic Techniques for Polar this compound Purification
| Technique | Stationary Phase | Mobile Phase | Key Advantage | Common Issue |
| Reverse-Phase (RP-HPLC) | Non-polar (C18, C8) | Polar (Water/Acetonitrile) | Widely available, excellent for many compounds.[11][12] | Peak tailing for basic amines; poor retention for very polar compounds.[1][3] |
| HILIC | Polar (Silica, Amide, Diol) | High Organic + Aqueous Buffer | Excellent retention for highly polar and hydrophilic compounds.[3][4][5] | Requires careful solvent selection and equilibration. |
| Normal-Phase (Flash) | Polar (Silica, Alumina) | Non-polar (Hexane/EtOAc, DCM/MeOH) | Good for less polar compounds, cost-effective for large scale. | Potential for compound degradation on acidic silica.[1][13] |
| Supercritical Fluid (SFC) | Various (Chiral, Achiral) | Supercritical CO2 + Modifier (e.g., MeOH) | Fast, green chemistry, reduced solvent waste, good for polar compounds.[6][14] | Requires specialized equipment.[6] |
Visualized Workflows
Caption: Decision workflow for selecting a purification strategy.
Caption: Step-by-step workflow for HILIC purification.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biotage.com [biotage.com]
- 4. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. teledynelabs.com [teledynelabs.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. unifr.ch [unifr.ch]
- 10. benchchem.com [benchchem.com]
- 11. chromtech.com [chromtech.com]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. Chromatography [chem.rochester.edu]
- 14. youtube.com [youtube.com]
Technical Support Center: Stability Studies of Quinazolin-5-amine and its Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of Quinazolin-5-amine and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of quinazoline derivatives?
A1: Based on regulatory guidelines (ICH Q1A(R2)), the key stress conditions for forced degradation studies include acid and base hydrolysis, oxidation, thermal stress, and photolysis.[1][2] It is recommended to aim for 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[1][3]
Q2: My quinazoline analog shows significant degradation under alkaline conditions. Is this expected?
A2: Yes, significant degradation under alkaline conditions is a known characteristic of some quinazoline derivatives.[4] One study on a quinazoline analog, 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, reported substantial degradation in the presence of a base, while it remained relatively stable under acidic, oxidative, thermal, and photolytic stress.[4][5]
Q3: I am observing particle aggregation in my nanosuspension of a quinazoline derivative. How can this be resolved?
A3: Particle aggregation in nanosuspensions is a common stability issue. To address this, you can optimize the concentration of stabilizers (surfactants or polymers), as an insufficient amount may not provide an adequate barrier to prevent aggregation. It's also beneficial to experiment with different stabilizer-to-drug ratios and control processing parameters like the number of homogenization cycles and pressure.[6]
Q4: My amorphous solid dispersion (ASD) of a quinazoline analog is recrystallizing during storage. What can I do to improve its physical stability?
A4: Recrystallization of an ASD is a critical stability concern. To mitigate this, ensure that the drug's solubility in the polymer is not exceeded to avoid supersaturation in the solid state. The addition of a second polymer can sometimes disrupt the drug's crystal lattice formation, thereby improving stability. Storing the ASD at low temperature and humidity is also crucial, as moisture can act as a plasticizer, increasing the risk of recrystallization.[6]
Q5: Are there any specific storage recommendations for quinazoline derivatives?
A5: While specific storage conditions are compound-dependent, some general guidelines apply. For instance, some quinazoline derivatives have shown instability when exposed to normal room lighting, so storage in the dark is recommended.[7] For long-term storage, powders are often kept at -20°C, while solutions in solvents may be stored at -80°C.[7]
Troubleshooting Guides
Issue 1: Unexpected Peaks in the HPLC Chromatogram During Stability Studies
Possible Cause:
-
Formation of degradation products.
-
Interaction with excipients in the formulation.
-
Contamination from the solvent or container.
Troubleshooting Steps:
-
Analyze a placebo sample (formulation without the active pharmaceutical ingredient - API) under the same stress conditions to rule out degradation of or interaction with excipients.
-
Run a blank injection of the solvent to check for solvent-related impurities.
-
Characterize the unexpected peaks using techniques like LC-MS/MS to identify the mass of the degradation products and propose potential structures.[8]
-
Evaluate the degradation pathway to understand the mechanism of degradation (e.g., hydrolysis, oxidation).
Issue 2: Poor Resolution Between the API and Degradation Product Peaks in HPLC
Possible Cause:
-
Inadequate chromatographic conditions (e.g., mobile phase, column, gradient).
Troubleshooting Steps:
-
Optimize the mobile phase composition: Adjust the ratio of organic solvent to aqueous buffer.
-
Modify the pH of the mobile phase: This can alter the ionization state of the analyte and degradants, improving separation.
-
Change the column: Experiment with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.
-
Adjust the gradient slope: A shallower gradient can improve the resolution of closely eluting peaks.
-
Modify the flow rate: A lower flow rate can sometimes enhance resolution.
Issue 3: No Degradation Observed Under Stress Conditions
Possible Cause:
-
The compound is highly stable under the applied conditions.
-
The stress conditions are not harsh enough.
Troubleshooting Steps:
-
Increase the severity of the stress conditions:
-
Hydrolysis: Increase the concentration of the acid or base, or increase the temperature.
-
Oxidation: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide).[9]
-
Thermal: Increase the temperature.
-
Photostability: Increase the duration or intensity of light exposure, as per ICH Q1B guidelines.[10]
-
-
Extend the duration of the study: If the compound is degrading slowly, a longer exposure time may be necessary to achieve detectable levels of degradation products.
-
Confirm the suitability of the analytical method: Ensure the method is capable of detecting small changes in the API concentration.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound Analog X
| Stress Condition | Reagent/Parameter | Duration | % Degradation of API | No. of Degradants | Observations (e.g., color change) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | |||
| 1 M HCl | 24 hours | ||||
| Base Hydrolysis | 0.1 M NaOH | 24 hours | |||
| 1 M NaOH | 24 hours | ||||
| Oxidation | 3% H₂O₂ | 24 hours | |||
| 10% H₂O₂ | 24 hours | ||||
| Thermal | 80°C | 48 hours | |||
| Photolytic | ICH Q1B Option 2 | - |
Table 2: HPLC Method Parameters for Stability Indicating Assay
| Parameter | Method Details |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 30 minutes |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[1]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for a specified time.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[1]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for a specified time.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid drug substance in a thermostatically controlled oven at 80°C for a specified time.
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance or a solution to a light source that provides a combination of visible and UV light, as specified in ICH Q1B guidelines.[10]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.
-
Analyze the samples by HPLC at appropriate time points.
-
Protocol 2: Stability-Indicating HPLC Method
-
Instrumentation: Use an HPLC system equipped with a UV detector and a C18 column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Analysis:
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Set the UV detector to an appropriate wavelength (e.g., 254 nm).
-
Inject the prepared samples and record the chromatograms.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
-
Visualizations
Caption: General workflow for conducting forced degradation studies.
Caption: Decision tree for troubleshooting poor HPLC resolution.
Caption: Hypothetical degradation pathway under hydrolytic conditions.
References
- 1. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Overcoming Challenges in Quinazolin-5-amine Scale-up
Welcome to the technical support center for the scale-up of Quinazolin-5-amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-plant scale production. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to facilitate a smooth transition from bench to bulk manufacturing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Synthesis Troubleshooting
Q1: My reaction yield for the initial nitration step is lower than expected on a larger scale. What are the common causes?
A1: Low yields during the scale-up of the nitration of a quinazoline precursor can often be attributed to issues with mass and heat transfer. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products and degradation.[1] The rate of addition of the nitrating agent is also critical; adding it too quickly can cause temperature spikes, leading to the formation of over-nitrated impurities.[1]
Q2: I am observing poor conversion during the catalytic reduction of 5-nitroquinazoline. What should I investigate?
A2: Incomplete conversion in a catalytic reduction can be due to several factors that become more pronounced at scale:
-
Catalyst Activity: The efficiency of heterogeneous catalysts like Palladium on carbon (Pd/C) is highly dependent on effective mixing to ensure proper contact with the reactants.[1] In large reactors, achieving a uniform suspension of the catalyst can be difficult. Consider increasing the agitation speed or evaluating different impeller designs.
-
Catalyst Poisoning: Impurities in starting materials or solvents, which may be present in lower-grade bulk supplies, can act as catalyst poisons and deactivate the catalyst.[1]
-
Mass Transfer Limitations: On a larger scale, the rate at which the dissolved hydrogen or hydrazine hydrate reaches the catalyst surface can become the rate-limiting step, slowing down the reaction.[1] A modest increase in catalyst loading may be necessary to compensate for these effects.
Q3: The impurity profile of my this compound has changed after scaling up. What new impurities should I look for?
A3: It is common for the impurity profile to change during scale-up.[1] Potential new or increased impurities could include:
-
Oxidative Degradation Products: If the reaction is exposed to air, particularly at elevated temperatures during work-up or isolation, the amine group can be susceptible to oxidation.
-
Residual Nitro Compounds: Inefficient reduction can lead to residual 5-nitroquinazoline in the final product.
-
Hydrolysis Products: Certain intermediates or the final product may be susceptible to hydrolysis, especially during aqueous work-up procedures if not carefully controlled.[1]
Purification Troubleshooting
Q4: I am having trouble purifying this compound by recrystallization. The product "oils out" or the purity does not improve significantly. What can I do?
A4: "Oiling out" can occur if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities. Try using a lower-boiling point solvent or a solvent mixture. For purity issues, ensure you are using the minimum amount of hot solvent necessary for complete dissolution. If a single solvent is ineffective, consider a two-solvent system where the compound is soluble in one and insoluble in the other.
Q5: My column chromatography purification is not giving good separation. What parameters can I optimize?
A5: For amine-containing compounds like this compound, interactions with the acidic silica gel can lead to poor separation and tailing of peaks. To improve this:
-
Use a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent to suppress the interaction between the basic amine and the acidic silica.
-
Consider an Alternative Stationary Phase: Amine-functionalized silica columns are designed to improve the chromatography of basic compounds by minimizing strong interactions with silanol groups.
Data Presentation
The following tables provide representative data for the optimization of key steps in this compound synthesis.
Table 1: Optimization of Catalytic Reduction of 5-Nitroquinazoline
| Parameter | Condition Tested | Optimal Condition | Resulting Yield (%) | Purity (%) |
| Catalyst | None, H2SO4, BF3-Et2O | Pd/C (5 wt%) | 95 | 98 |
| Catalyst Loading | 1 mol%, 3 mol%, 5 mol% | 5 mol% | 95 | 98 |
| Solvent | Methanol, Ethanol, Isopropanol | Isopropanol | 95 | 98 |
| Temperature | 50 °C, 70 °C, 90 °C | 70 °C | 95 | 98 |
| Reaction Time | 4h, 8h, 12h | 8-12h | 95 | 98 |
Note: This data is representative and based on typical optimization studies for similar reactions. Actual results may vary.[1]
Table 2: Comparison of Purification Methods for this compound
| Method | Scale | Typical Purity | Advantages | Disadvantages |
| Recrystallization | Lab (g) to Pilot (kg) | 98-99% | Cost-effective, simple | May not remove closely related impurities |
| Column Chromatography | Lab (g) to Pilot (kg) | >99% | High resolution, versatile | Higher solvent consumption, more complex |
| Preparative HPLC | Lab (g) | >99.5% | Highest purity | Expensive, not suitable for very large scale |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitroquinazoline (Precursor)
This protocol outlines a general method for the synthesis of the 5-nitroquinazoline precursor, which can be adapted from the synthesis of similar nitro-substituted quinazolinones.[2]
-
Materials: 2-Amino-6-nitrobenzoic acid, Formamide
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-amino-6-nitrobenzoic acid and an excess of formamide.
-
Heat the reaction mixture with stirring to 170°C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude 5-nitroquinazoline can be purified by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: Synthesis of this compound via Catalytic Reduction
This protocol is adapted from the reduction of a similar nitro-substituted quinoline.[3]
-
Materials: 5-Nitroquinazoline, Isopropanol, 5% Palladium on Carbon (Pd/C), 80% Hydrazine hydrate aqueous solution
-
Procedure:
-
In a jacketed glass reactor, add 5-nitroquinazoline and isopropanol as the solvent.
-
Add the 5% Pd/C catalyst to the suspension.
-
Heat the mixture to 70°C with vigorous stirring.
-
Slowly add the 80% hydrazine hydrate aqueous solution to the reaction mixture over a period of 30-40 minutes, maintaining the temperature at 70°C.
-
After the addition is complete, continue to stir the mixture at reflux for 8-12 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Once the reaction is complete, filter the hot reaction mixture to remove the Pd/C catalyst.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to crystallize the product.
-
Collect the this compound crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
-
Visualizations
Diagram 1: Synthesis and Purification Workflow for this compound
Caption: Workflow for this compound synthesis and purification.
Diagram 2: Troubleshooting Logic for Low Yield in Catalytic Reduction
Caption: Troubleshooting logic for low yield in the reduction step.
References
Technical Support Center: Method Development for Quinazolin-5-amine Isomer Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of Quinazolin-5-amine isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My this compound isomers are co-eluting or have very poor resolution. What is the first step to improve separation?
A1: Co-elution is the most common challenge when separating positional isomers. A systematic approach focusing on improving selectivity (α) is the most effective strategy.[1]
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa. These solvents offer different selectivities for aromatic compounds.[1]
-
Adjust pH: Since this compound is a basic compound, the mobile phase pH is a critical parameter. Small adjustments to the pH can significantly alter the ionization state of the analytes and the stationary phase, thereby changing retention and selectivity.[1][2] Start with a pH around 3.0 to suppress the ionization of residual silanols on the column packing.[1]
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Incorporate Additives: Use a buffer to maintain a stable pH.[2] Adding a competing base, such as 0.1% Triethylamine (TEA), can mask active silanol sites on the stationary phase, reducing peak tailing and potentially improving selectivity for basic compounds.[1]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.
-
Switch Column Type: If a standard C18 column fails, consider a Phenyl-Hexyl or a Polar-Embedded column. Phenyl phases can offer unique π-π interactions with the aromatic quinazoline ring system, enhancing selectivity for positional isomers.[3]
-
-
Adjust Temperature: Lowering the column temperature can sometimes increase selectivity, although it will also increase backpressure and retention times.
Q2: I am observing significant peak tailing for my this compound isomers. How can I achieve a more symmetrical peak shape?
A2: Peak tailing for basic compounds like amines is often caused by secondary interactions with acidic silanol groups on the silica surface of the stationary phase.[2]
Troubleshooting Steps:
-
Use a High-Purity Silica Column: Modern, end-capped columns made with high-purity silica have fewer accessible silanol groups, minimizing tailing.
-
Add a Competing Base: Incorporate an additive like Triethylamine (TEA) or a buffer at a concentration of 10-25 mM into your mobile phase.[2] These agents compete with the analyte for active sites on the stationary phase.
-
Lower Mobile Phase pH: Adjusting the pH to a lower value (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups, reducing unwanted interactions.[2]
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Reduce Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[4]
Q3: My retention times are drifting between injections. What could be the cause?
A3: Unstable retention times indicate a lack of system equilibrium or a problem with the HPLC system's stability.[1]
Troubleshooting Steps:
-
Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. For reversed-phase, 5-10 column volumes are typically sufficient, but this can vary.[5] Increase the equilibration time if you see drift at the beginning of a run.[4]
-
Check for Leaks: Inspect all fittings for leaks, as even a small leak can cause fluctuations in the flow rate and mobile phase composition.[6]
-
Degas the Mobile Phase: Air bubbles in the pump or detector can cause pressure fluctuations and retention time instability. Ensure your mobile phase is thoroughly degassed.[4]
-
Verify Mobile Phase Composition: If using an online mixer, ensure it is functioning correctly. Inconsistent mobile phase composition is a primary cause of retention time drift.[4][5]
-
Control Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.[4]
Q4: The backpressure in my HPLC system is unexpectedly high. How should I diagnose and fix this?
A4: High backpressure typically points to a blockage somewhere in the system.[1]
Troubleshooting Steps:
-
Systematic Isolation: Identify the source of the blockage by systematically disconnecting components, starting from the detector and moving backward toward the pump.[1]
-
Check for Blocked Frits: The column inlet frit is a common site for blockages from sample particulates or precipitated buffer.[1] If the manufacturer permits, try back-flushing the column.
-
Ensure Buffer Solubility: If you are using buffers, confirm they are completely dissolved and fully miscible with the organic portion of your mobile phase to prevent precipitation.[6]
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Filter Your Samples: Always filter samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.[1]
Data Presentation: Starting Conditions for Method Development
The following tables provide recommended starting points for developing a separation method for this compound isomers using HPLC and SFC.
Table 1: Recommended Starting Conditions for HPLC Method Development
| Parameter | Condition 1: Reversed-Phase (C18) | Condition 2: Reversed-Phase (Phenyl) |
| Stationary Phase | C18, 2.7-5 µm | Phenyl-Hexyl, 2.7-5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | 1.0 mL/min (for 4.6 mm ID column) |
| Temperature | 30 °C | 30 °C |
| Detection | UV at 254 nm or 280 nm | UV at 254 nm or 280 nm |
| Injection Volume | 5 µL | 5 µL |
Table 2: Recommended Starting Conditions for SFC Method Screening
| Parameter | Condition 1: Chiral Stationary Phase | Condition 2: Achiral Stationary Phase |
| Stationary Phase | Coated or Immobilized Polysaccharide-based CSP | 2-Ethylpyridine or Diol |
| Mobile Phase A | Supercritical CO₂ | Supercritical CO₂ |
| Mobile Phase B (Modifier) | Methanol with 0.1% TEA | Methanol |
| Gradient | 5% to 40% B over 10 minutes | 2% to 30% B over 10 minutes |
| Flow Rate | 3.0 mL/min | 3.0 mL/min |
| Back Pressure | 150 bar | 150 bar |
| Temperature | 40 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm |
Experimental Protocols
Protocol 1: General Sample Preparation for Analysis
-
Weighing: Accurately weigh approximately 1 mg of the this compound isomer mixture.
-
Dissolution: Dissolve the sample in 1 mL of a solvent compatible with the initial mobile phase conditions (e.g., 50:50 Acetonitrile:Water). Use HPLC-grade solvents.[1]
-
Sonication: If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.[1]
-
Dilution: Dilute this stock solution to a final concentration appropriate for the detector's linear range (e.g., 0.1 mg/mL).
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter directly into an HPLC vial to remove any particulate matter.[1]
-
Storage: If not analyzed immediately, store the vials at a controlled temperature to prevent degradation.
Protocol 2: Systematic HPLC Method Development for Positional Isomers
-
Define Goals: Determine the required resolution for baseline separation (a resolution value >1.5 is generally desired).[1]
-
Initial Screening:
-
Select a robust starting column, such as a C18.
-
Perform a broad scouting gradient run (e.g., 5% to 95% organic modifier over 20-30 minutes) to determine the approximate elution conditions.[1]
-
-
Optimization of Selectivity (α):
-
Vary Organic Modifier: Perform identical gradients using both acetonitrile and methanol to assess which provides better selectivity.
-
Adjust pH: Evaluate the separation at different pH values (e.g., pH 3, 5, and 7) using appropriate buffers to find the optimal selectivity.
-
Test a Different Column: If selectivity is still poor, switch to a column with a different stationary phase, such as a Phenyl-Hexyl column, to introduce alternative separation mechanisms (e.g., π-π interactions).
-
-
Optimization of Retention (k'):
-
Once acceptable selectivity is achieved, adjust the gradient slope or switch to an isocratic method to ensure the isomers elute with a retention factor (k') between 2 and 10.[1] This range provides a good balance between resolution and analysis time.
-
-
Optimization of Efficiency (N):
-
If needed, further improve resolution by adjusting the flow rate or using a longer column or a column packed with smaller particles (UHPLC).[1]
-
-
Method Validation: Once the desired separation is achieved, validate the method for specificity, linearity, accuracy, and precision.
Visualizations
Caption: A workflow for systematic HPLC method development.
Caption: A decision tree for troubleshooting peak co-elution.
Caption: Relationship between experimental factors and chromatographic outcome.
References
Technical Support Center: Enhancing the Bioavailability of Quinazolin-5-amine-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance and troubleshooting for researchers encountering challenges in enhancing the oral bioavailability of Quinazolin-5-amine-based drug candidates. Poor aqueous solubility and/or extensive first-pass metabolism are common hurdles for this class of compounds, often leading to suboptimal pharmacokinetic profiles. This resource offers solutions in a user-friendly question-and-answer format, along with detailed experimental protocols and visual guides to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of my this compound-based drug?
A1: The low oral bioavailability of this compound derivatives is typically attributed to one or a combination of the following factors:
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Poor Aqueous Solubility: Many quinazoline derivatives are lipophilic and have low solubility in gastrointestinal fluids, which is a prerequisite for absorption. This often classifies them as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compounds.[1]
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Extensive First-Pass Metabolism: These compounds can be significantly metabolized in the liver and/or the intestinal wall before reaching systemic circulation.
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Low Permeability: Some derivatives may not efficiently cross the intestinal membrane to enter the bloodstream.
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Efflux Transporters: The compound might be actively transported back into the gastrointestinal lumen by efflux transporters like P-glycoprotein (P-gp).
Q2: Which formulation strategies are most effective for improving the bioavailability of poorly soluble this compound derivatives?
A2: Several formulation strategies can enhance the solubility and dissolution rate of these compounds:
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Particle Size Reduction: Decreasing the particle size to the micrometer (micronization) or nanometer (nanonization) range increases the surface-area-to-volume ratio, leading to a faster dissolution rate.[1]
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Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can improve its wettability and dissolution.[1]
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Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its absorption.[1]
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Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
Q3: How can I assess the potential for first-pass metabolism of my compound?
A3: In vitro metabolism studies are a good starting point. Incubating your compound with liver microsomes or S9 fractions can provide an indication of its metabolic stability. Identifying the metabolizing enzymes involved can also guide further optimization.
Troubleshooting Guides
Issue 1: My this compound compound is precipitating in the aqueous buffer during my in vitro assay.
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Question: I dissolved my compound in DMSO and diluted it into a phosphate buffer for an enzymatic assay, but it precipitated. What can I do?
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Answer: This is a common issue for lipophilic compounds. Here are some troubleshooting steps:
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pH Adjustment: The solubility of quinazoline derivatives can be pH-dependent. Try adjusting the pH of your buffer.
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Use of Co-solvents: Consider adding a water-miscible organic co-solvent like ethanol or propylene glycol to your buffer.
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Complexation with Cyclodextrins: Pre-incubating your compound with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can increase its aqueous solubility.
-
Issue 2: My amorphous solid dispersion (ASD) is recrystallizing during storage.
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Question: My ASD formulation initially showed improved dissolution, but the drug is reverting to its crystalline form over time. How can I improve its physical stability?
-
Answer: The physical stability of an ASD is crucial. Consider the following:
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Polymer Selection: Ensure strong intermolecular interactions (e.g., hydrogen bonding) between the drug and the polymer. A polymer with a high glass transition temperature (Tg) can reduce molecular mobility and hinder recrystallization.
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Drug Loading: High drug loading increases the risk of recrystallization. Evaluate formulations with a lower drug-to-polymer ratio.
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Storage Conditions: Store the ASD at low temperature and humidity, as moisture can act as a plasticizer and promote recrystallization.[1]
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Issue 3: I have low encapsulation efficiency for my this compound derivative in lipid-based nanoparticles.
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Question: What are the potential causes for low encapsulation efficiency (EE) and how can I improve it?
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Answer: Low EE is a common challenge. Here are some potential causes and solutions:
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Drug Solubility in the Lipid Matrix: The drug must be sufficiently soluble in the molten lipid. Screen different lipids to find one with a higher solubilizing capacity for your compound.
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Drug Partitioning: During nanoparticle formation, the drug may partition into the external aqueous phase. Optimizing the formulation, such as adding a co-surfactant, can improve drug-lipid compatibility.[1]
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Data Presentation: Bioavailability Enhancement of Quinazoline Derivatives
The following table summarizes quantitative data from various studies, demonstrating the improvement in oral bioavailability of quinazoline derivatives using different formulation technologies.
| Quinazoline Derivative | Formulation Technology | Animal Model | Oral Bioavailability (%) | Fold Increase in Bioavailability | Reference |
| Compound A | Standard Suspension | Rat | 8.5 | - | Fictional Example |
| Nanosuspension | Rat | 34.2 | 4.0 | Fictional Example | |
| Amorphous Solid Dispersion (HPMC) | Rat | 45.8 | 5.4 | Fictional Example | |
| Gefitinib | Unformulated Drug | Mouse | 10.0 | - | [1] |
| Solid Lipid Nanoparticles | Mouse | 48.3 | 4.8 | [1] | |
| Erlotinib | Commercial Tablet | Dog | 35.0 | - | [1] |
| Self-Microemulsifying Drug Delivery System | Dog | 65.0 | 1.9 | [1] | |
| Pyrroloquinazolinediamine (PQD) | PQD alone | Rat | 34.56 | - | [2] |
| PQD-A4 (prodrug) | PQD-A4 | Rat | 11.45 | 0.33 | [2] |
| PQD-BE (prodrug) | PQD-BE | Rat | 14.86 | 0.43 | [2] |
| Aminoquinazoline 32 | Not Specified | Mouse | ED50 of 22 mg/kg | - | [3] |
| Aminoquinazoline 47 | Not Specified | Mouse | ED50 of 11 mg/kg | - | [3] |
Experimental Protocols
Preparation of a Nanosuspension by Wet Media Milling
This protocol describes a general method for preparing a drug nanosuspension.
Materials and Equipment:
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This compound derivative
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Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188)
-
Purified water
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Planetary ball mill or similar milling equipment
-
Dynamic Light Scattering (DLS) instrument for particle size analysis
Procedure:
-
Preparation of the Suspension:
-
Prepare an aqueous solution of the stabilizer (e.g., 1% w/v HPMC in purified water).
-
Disperse the this compound derivative in the stabilizer solution to form a presuspension. The typical drug concentration is 1-10% (w/v).
-
-
Milling:
-
Transfer the presuspension to a milling chamber containing the milling media.
-
Mill the suspension at a specified speed (e.g., 500 rpm) for a defined period (e.g., 24-48 hours). The milling time should be optimized to achieve the desired particle size.
-
-
Separation:
-
Separate the nanosuspension from the milling media.
-
-
Characterization:
-
Determine the particle size and size distribution of the nanosuspension using DLS.
-
Assess the physical stability of the nanosuspension by monitoring particle size changes over time.
-
Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol provides a general procedure for preparing an ASD.[1]
Materials and Equipment:
-
This compound derivative
-
Polymer carrier (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle, sieve
Procedure:
-
Dissolution:
-
Accurately weigh the this compound derivative and the polymer carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying:
-
Further dry the solid dispersion in a vacuum oven at a specific temperature (e.g., 40°C) for 24 hours to remove residual solvent.
-
-
Milling and Sieving:
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid mass using a mortar and pestle.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.[1]
-
-
Characterization:
-
Perform in vitro dissolution studies to compare the dissolution rate of the ASD with the pure drug.
-
Characterize the solid-state properties using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug.[1]
-
Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps for developing a SEDDS formulation.
Materials and Equipment:
-
This compound derivative
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vials, magnetic stirrer
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Excipient Screening:
-
Determine the solubility of the this compound derivative in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe for the formation of a clear, monophasic solution to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select the optimal ratio of oil, surfactant, and co-surfactant from the phase diagram.
-
Dissolve the this compound derivative in this mixture with gentle stirring and heating if necessary.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to an aqueous medium with gentle agitation and observe the formation of a microemulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting emulsion using DLS. A smaller droplet size (typically < 200 nm) is desirable for better absorption.
-
In Vitro Drug Release: Perform drug release studies in relevant dissolution media.
-
Visualizations
Troubleshooting Workflow for Low Oral Bioavailability
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics, Safety, and Hydrolysis of Oral Pyrroloquinazolinediamines Administered in Single and Multiple Doses in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of aminoquinazolines as potent, orally bioavailable inhibitors of Lck: synthesis, SAR, and in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Production of Quinazolin-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Quinazolin-5-amine.
Diagram of the Synthetic Pathway
The following diagram illustrates a common synthetic route for this compound, starting from 2-amino-6-nitrobenzonitrile.
Caption: Synthetic route to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and practical approach for the synthesis of this compound involves a two-step process. The first step is the reduction of a nitro group in a commercially available starting material, such as 2-amino-6-nitrobenzonitrile, to yield 2,6-diaminobenzonitrile. The subsequent step is the cyclization of the resulting diamine with a one-carbon source, like formamide, to form the quinazoline ring.
Q2: What are the potential impurities I might encounter during the synthesis of this compound?
During the synthesis, several impurities can arise. These can include unreacted starting materials, byproducts from side reactions, and degradation products.[1] Common impurities may include:
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Unreacted 2,6-Diaminobenzonitrile: Incomplete cyclization can lead to the presence of the starting diamine in the final product.
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Partially reacted intermediates: Depending on the reaction conditions, intermediates of the cyclization reaction may be present.
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Oxidized byproducts: The amino groups are susceptible to oxidation, which can lead to colored impurities.
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Byproducts from formamide: At high temperatures, formamide can decompose and lead to side reactions.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] A suitable solvent system for TLC would be a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent such as ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. For HPLC, a reversed-phase C18 column with a gradient of acetonitrile and water is commonly used.[3]
Q4: What are the recommended purification techniques for this compound?
The choice of purification method depends on the scale of the synthesis and the nature of the impurities.[1]
-
Recrystallization: This is a cost-effective method for purifying crystalline solids. A suitable solvent system needs to be identified through solvent screening.[1]
-
Column Chromatography: This is a versatile technique for separating the desired product from impurities based on their polarity. Silica gel is a common stationary phase.[1]
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Preparative HPLC: For obtaining highly pure material, preparative HPLC is the method of choice.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Incomplete Reduction of the Nitro Group | Ensure the reduction reaction goes to completion by monitoring with TLC or HPLC. Increase the catalyst loading or reaction time if necessary. | Complete conversion of the nitro starting material to the diamine. |
| Incomplete Cyclization | Extend the reaction time or increase the temperature of the cyclization step. Ensure the formamide used is of high purity. | Increased conversion of the diamine to the final product. |
| Suboptimal Reaction Conditions | Optimize the temperature and reaction time for both the reduction and cyclization steps. Screen different solvents for the cyclization reaction. | Improved reaction efficiency and higher yield. |
| Product Degradation | Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions during workup. | Minimized product loss due to degradation. |
Problem 2: Presence of Significant Impurities in the Final Product
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Unreacted Starting Materials | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. | Reduction in the amount of unreacted starting materials in the crude product. |
| Formation of Side Products | Analyze the side products by LC-MS or NMR to understand their structure. Adjust reaction conditions to disfavor their formation (e.g., lower temperature, different solvent). | Minimized formation of unwanted byproducts. |
| Inefficient Purification | Optimize the purification method. For column chromatography, screen different solvent systems to achieve better separation. For recrystallization, perform a thorough solvent screen. | Higher purity of the final product. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
Step 1: Reduction of 2-Amino-6-nitrobenzonitrile
A solution of 2-amino-6-nitrobenzonitrile in a suitable solvent (e.g., ethanol or ethyl acetate) is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is monitored by TLC until the starting material is consumed. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2,6-diaminobenzonitrile.
Step 2: Cyclization to this compound
The crude 2,6-diaminobenzonitrile is heated in an excess of formamide at an elevated temperature (e.g., 150-180 °C). The reaction progress is monitored by TLC or HPLC. After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water. The solid product is collected by filtration, washed with water, and dried.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a glass column.[1]
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the column.[1]
-
Elution: The column is eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield purified this compound.
Protocol 3: Purity Analysis by HPLC
-
Instrumentation: HPLC system with a UV detector.[3]
-
Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).[3]
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).[3]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).
-
Sample Preparation: A dilute solution of the sample is prepared in the mobile phase or a compatible solvent.[3]
-
Analysis: The sample is injected, and the chromatogram is recorded. Purity is determined by the area percentage of the main peak.[3]
Data Presentation
The following tables provide representative data that can be generated during the optimization of this compound synthesis.
Table 1: Optimization of the Cyclization Reaction
| Entry | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 1 | 150 | 4 | 65 | 90 |
| 2 | 160 | 4 | 75 | 92 |
| 3 | 170 | 4 | 82 | 95 |
| 4 | 170 | 6 | 85 | 94 |
| 5 | 180 | 4 | 80 | 91 |
Table 2: Comparison of Purification Methods
| Method | Starting Purity (%) | Final Purity (%) | Recovery (%) |
| Recrystallization | 90 | 97 | 70 |
| Column Chromatography | 90 | >99 | 85 |
| Preparative HPLC | 95 | >99.5 | 60 |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for this compound synthesis.
Troubleshooting Logic for Low Yield
Caption: Logic for troubleshooting low yield issues.
References
Technical Support Center: Addressing Off-Target Effects of Quinazolin-5-amine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with Quinazolin-5-amine derivatives. It provides troubleshooting guidance and answers to frequently asked questions to help address potential off-target effects and ensure data integrity throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound derivatives?
A1: The core mechanism for most this compound derivatives is the competitive inhibition of the ATP binding site within the catalytic domain of specific protein kinases.[1] The 4-aminoquinazoline scaffold is a key pharmacophore that mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of various kinases.[1] Substitutions on the quinazoline ring, such as a chloro group at the 6-position, can enhance binding affinity through interactions with hydrophobic pockets in the kinase domain.[1]
Q2: Why am I observing a significant discrepancy between the inhibitor's potency in biochemical assays versus cell-based assays?
A2: This is a common challenge in kinase inhibitor studies. Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
High Intracellular ATP Concentration: The concentration of ATP in cells (typically 1-5 mM) is much higher than that used in many biochemical assays.[2] This high concentration of the natural competitor (ATP) can significantly reduce the apparent potency of an ATP-competitive inhibitor.
-
Inhibitor Degradation: The compound may be unstable in the cellular environment and subject to metabolic degradation.[3]
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, which actively transport it out of the cell.
Q3: How can I differentiate between on-target and off-target effects in my cellular experiments?
A3: Distinguishing on-target from off-target effects is crucial for validating your findings. Here are several strategies you can employ:
-
Titration: Use the lowest effective concentration of the inhibitor that still produces the desired effect on the target.[3] Correlating the phenotypic response with the degree of target inhibition helps establish a causal link.[3]
-
Rescue Experiments: If the inhibitor's effect is due to on-target activity, it should be possible to rescue the phenotype by expressing a form of the target kinase that is resistant to the inhibitor.[3]
-
Target Engagement Assays: Directly measure the binding of the inhibitor to its intended target in cells using techniques like the Cellular Thermal Shift Assay (CETSA).[4]
Q4: What are some known off-targets for quinazoline-based inhibitors?
A4: While designed to be selective, quinazoline-based inhibitors, especially those targeting EGFR, can have off-target effects. For example, first-generation EGFR inhibitors like gefitinib and erlotinib are known to inhibit wild-type EGFR, which can lead to side effects.[5][6] Broader kinase profiling studies have revealed that many kinase inhibitors have numerous off-target effects due to the conserved nature of the ATP binding site across the kinome.[7] It is essential to perform comprehensive selectivity profiling for any new quinazoline derivative.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experimental runs.
-
Question: My IC50 values for the same this compound derivative vary significantly between experiments. What are the potential causes?
-
Answer: Poor reproducibility of IC50 values is a common issue and can stem from several factors:
-
Reagent Variability:
-
Enzyme Purity and Activity: The purity and specific activity of your kinase preparation are critical. Even small amounts of contaminating kinases can lead to false activity detection. It is important to qualify each new batch of the enzyme.
-
ATP Concentration: Since these inhibitors are often ATP-competitive, variations in the ATP concentration will directly impact the IC50 value. It is recommended to use an ATP concentration at or near the Km for the specific kinase.[8]
-
-
Assay Conditions:
-
Incubation Times: If the kinase reaction proceeds too far (high substrate conversion), it can lead to an underestimation of inhibitor potency. Aim for initial velocity conditions, typically with substrate conversion below 20%.
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Ensure consistent temperature control throughout the assay.
-
-
Inhibitor Handling:
-
Stock Solution Stability: Prepare fresh stock solutions of the inhibitor and store them properly to avoid degradation.[3]
-
Serial Dilutions: Inaccuracies in serial dilutions can lead to significant variations in the final inhibitor concentrations.
-
-
Issue 2: The observed cellular phenotype does not correlate with the inhibition of the intended target.
-
Question: I'm observing a cellular effect (e.g., apoptosis, cell cycle arrest) with my this compound derivative, but Western blot analysis shows minimal inhibition of the target kinase's phosphorylation. What should I investigate?
-
Answer: This situation strongly suggests an off-target effect. Here's a troubleshooting workflow:
-
Confirm Target Engagement: Use a target engagement assay like CETSA to verify that your compound is binding to the intended target in the cellular context.[4] A lack of thermal stabilization would indicate that the compound is not engaging its target.
-
Broad Kinase Profiling: Screen your compound against a large panel of kinases (kinome scanning) to identify potential off-target kinases that might be responsible for the observed phenotype.[9]
-
Phenotypic Screening: Compare the cellular phenotype induced by your compound with the known effects of inhibiting other kinases identified in the profiling screen.
-
Control Experiments:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to rule out any effects of the solvent.[3]
-
Positive and Negative Controls: Use known selective inhibitors for your target and other potential off-targets to compare phenotypes.
-
-
Issue 3: High background signal or false positives in the kinase assay.
-
Question: I am seeing a high background signal or what appear to be false positives in my luminescence-based kinase assay. How can I troubleshoot this?
-
Answer: Compound interference is a common cause of such artifacts in kinase assays.
-
Luciferase Inhibition: In luciferase-based assays that measure ATP consumption (e.g., Kinase-Glo®), compounds that inhibit luciferase can be mistaken for kinase inhibitors. To check for this, run a counterscreen of your compound directly against luciferase.
-
Fluorescent Compounds: If you are using a fluorescence-based assay, test compounds that are themselves fluorescent can interfere with detection. Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths.
-
Promiscuous Inhibitors: Some compounds form aggregates at higher concentrations, leading to non-specific enzyme inhibition. It's important to perform dose-response curves and observe the shape of the inhibition curve.
-
Data Presentation
Table 1: Illustrative Selectivity Profile of Quinazoline-Based Inhibitors
This table provides a sample comparison of the inhibitory activity (IC50) of hypothetical novel quinazoline derivatives against their primary target and a panel of common off-targets, with established inhibitors for reference.
| Inhibitor | Primary Target(s) | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity Notes |
| Novel Quinazoline 1 (NQ1) | EGFR (L858R/T790M) | 4.62 | SRC | >1000 | High selectivity for the primary target. |
| Novel Quinazoline 2 (NQ2) | VEGFR-2 | 60.0 | PDGFRβ | 150 | Moderate cross-reactivity with PDGFRβ. |
| Gefitinib (Reference) | EGFR (wt) | 15.5 | ABL | >10000 | Known EGFR inhibitor.[4] |
| Vandetanib (Reference) | VEGFR-2 | 54.0 | RET | 120 | Multi-kinase inhibitor profile.[4] |
| Data is synthesized from multiple sources for illustrative purposes.[4] |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay determines the IC50 value of an inhibitor by quantifying the amount of ADP produced in a kinase reaction.[4]
-
Materials:
-
Test compounds (novel quinazoline inhibitors and controls) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Purified target kinase and its specific substrate.
-
Kinase assay buffer.
-
384-well plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.[4]
-
Add 10 µL of a solution containing the kinase and substrate in assay buffer to each well.[4]
-
Incubate the plate at the optimal temperature for the kinase reaction for a predetermined time (within the linear range).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.[4]
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[4]
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This cell-based assay measures the binding of an inhibitor to its target protein in living cells by assessing the thermal stabilization of the target protein upon ligand binding.
-
Materials:
-
Cultured cells expressing the target kinase.
-
Test compound.
-
Lysis buffer.
-
Equipment for heat treatment (e.g., PCR cycler).
-
Western blotting or mass spectrometry equipment for protein quantification.
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.[4]
-
Collect the supernatant and quantify the amount of soluble target protein using Western blotting or mass spectrometry.[4]
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[4]
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of a quinazoline derivative.
Caption: Experimental workflow for identifying off-target effects of kinase inhibitors.
Caption: Troubleshooting decision tree for common kinase inhibitor issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
Validation & Comparative
Comparative analysis of Quinazolin-5-amine synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Quinazolin-5-amine is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. The strategic introduction of the 5-amino group on the quinazoline scaffold allows for diverse functionalization, leading to the development of novel therapeutic agents. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of this compound is not a trivial one-step process and typically involves a multi-step sequence. Two principal retrosynthetic approaches have been identified and are detailed below. The first route relies on the well-established Niementowski reaction to construct the quinazoline core with a nitro group at the desired position, which is subsequently reduced. The second general strategy involves the formation of the quinazoline ring system first, followed by a nitration step and then reduction. The choice between these routes will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex derivatives.
Comparative Analysis of Synthetic Routes
The two primary pathways for the synthesis of this compound are outlined below. Each route presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency.
Route 1: The Niementowski Reaction Pathway
This approach begins with the synthesis of 2-amino-6-nitrobenzoic acid, a key precursor that incorporates the future 5-amino group in its latent nitro form. This is followed by the Niementowski reaction to form the quinazolinone ring, and subsequent chemical modifications to yield the final product.
Route 2: The Quinazoline Nitration Pathway
This alternative strategy focuses on first constructing the parent quinazoline or a quinazolin-4-one, followed by electrophilic nitration to introduce the nitro group at the 5-position. The final step, similar to the first route, is the reduction of the nitro group.
The following table summarizes the key quantitative data associated with each step of the proposed synthetic routes.
| Route | Step | Reaction | Key Reagents | Yield (%) | Reaction Time | Temperature (°C) | Notes |
| 1 | 1a | Synthesis of 2-amino-6-nitrobenzoic acid | 2,6-Dinitrobenzoic acid, Sodium Sulfide | High | Not Specified | Not Specified | Utilizes readily available starting materials.[1] |
| 1b | Niementowski Reaction | 2-Amino-6-nitrobenzoic acid, Formamide | ~96% (for parent) | 2 hours | 130-135 | High yielding for the core formation. | |
| 1c | Reduction of 5-Nitroquinazolin-4-one | 5-Nitroquinazolin-4-one, Iron Powder, Acetic Acid | High | 2 hours | 100 | A classic and effective reduction method.[2] | |
| 1d | Deoxygenation of Quinazolin-4-one | Quinazolin-4-one, Zinc dust, Acetic Anhydride | Moderate | Not Specified | Not Specified | A necessary step to obtain the final quinazoline. | |
| 2 | 2a | Synthesis of Quinazolin-4-one | Anthranilic acid, Formamide | 96% | 2 hours | 130-135 | The standard Niementowski reaction.[3] |
| 2b | Nitration of Quinazolin-4-one | Quinazolin-4-one, H₂SO₄, Fuming HNO₃ | Not Specified | 1 hour | 100 | Regioselectivity can be an issue.[4] | |
| 2c | Reduction of 5-Nitroquinazolin-4-one | 5-Nitroquinazolin-4-one, Hydrazine Hydrate, Pd/C | Good | 5 minutes - 1 hour | 80 | A fast and efficient reduction method.[5][6] | |
| 2d | Deoxygenation of Quinazolin-4-one | Quinazolin-4-one, Zinc dust, Acetic Anhydride | Moderate | Not Specified | Not Specified | Final step to the target molecule. |
Experimental Protocols
Detailed methodologies for the key transformations in the synthesis of this compound are provided below. These protocols are based on established literature procedures for analogous transformations.
Route 1: Niementowski Reaction Pathway
Step 1a: Synthesis of 2-amino-6-nitrobenzoic acid from 2,6-dinitrobenzoic acid
-
Principle: Selective reduction of one nitro group in 2,6-dinitrobenzoic acid can be achieved using a sulfide-based reducing agent.[1]
-
Procedure: To a solution of 2,6-dinitrobenzoic acid in a mixture of alcohol and water, a solution of a sulfide, hydrosulfide, or polysulfide (e.g., sodium sulfide) is added. The reaction mixture is stirred under controlled conditions until the starting material is consumed (monitored by TLC). The 2-amino-6-nitrobenzoic acid is then isolated by acidification of the reaction mixture and subsequent filtration or extraction.
Step 1b: Synthesis of 5-Nitroquinazolin-4(3H)-one via Niementowski Reaction
-
Principle: This reaction involves the condensation of an anthranilic acid derivative with an amide to form the quinazolinone core.[7]
-
Procedure: A mixture of 2-amino-6-nitrobenzoic acid and an excess of formamide (typically a 1:4 molar ratio) is heated at 130-135 °C for approximately 2 hours.[3] Upon cooling, the reaction mixture is poured onto ice water to precipitate the product. The crude 5-nitroquinazolin-4(3H)-one is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol.
Step 1c: Reduction of 5-Nitroquinazolin-4(3H)-one to 5-Aminoquinazolin-4(3H)-one
-
Principle: The nitro group is selectively reduced to an amino group using a metal in an acidic medium. Iron powder in acetic acid is a common and effective reagent for this transformation.[2]
-
Procedure: To a solution of 5-nitroquinazolin-4(3H)-one in a mixture of ethanol and acetic acid, iron powder is added portion-wise. The reaction mixture is heated to reflux (around 100 °C) for 2 hours. After completion, the mixture is cooled, diluted with water, and neutralized with a base (e.g., aqueous NaOH or NaHCO₃). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield 5-aminoquinazolin-4(3H)-one.
Step 1d: Conversion of 5-Aminoquinazolin-4(3H)-one to this compound
-
Principle: The 4-oxo group can be removed through a reduction process. A common method involves a two-step sequence of chlorination followed by reductive dehalogenation.
-
Procedure:
-
Chlorination: 5-Aminoquinazolin-4(3H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 4-chlorothis compound.
-
Reductive Dehalogenation: The resulting 4-chloro derivative is then subjected to catalytic hydrogenation (e.g., H₂, Pd/C) or treated with a reducing agent like zinc dust in acetic acid to afford the final product, this compound.
-
Route 2: Quinazoline Nitration Pathway
Step 2a: Synthesis of Quinazolin-4(3H)-one
-
Principle: The parent quinazolin-4-one is synthesized via the Niementowski reaction of anthranilic acid and formamide.[3]
-
Procedure: A mixture of anthranilic acid and formamide (1:4 molar ratio) is heated at 130-135 °C for 2 hours. The reaction mixture is then cooled and poured into ice water to precipitate the product. The quinazolin-4(3H)-one is collected by filtration and can be purified by recrystallization.
Step 2b: Nitration of Quinazolin-4(3H)-one to 5-Nitroquinazolin-4(3H)-one
-
Principle: Electrophilic nitration of the quinazolinone ring system. The position of nitration is influenced by the directing effects of the existing substituents.
-
Procedure: Quinazolin-4(3H)-one is added to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (e.g., 0 °C). The reaction mixture is then heated (e.g., at 100 °C for 1 hour) to facilitate the nitration.[4] The reaction is quenched by pouring it onto ice, and the precipitated product is collected by filtration. This step may yield a mixture of isomers, requiring careful purification to isolate the desired 5-nitro derivative.
Step 2c: Reduction of 5-Nitroquinazolin-4(3H)-one to 5-Aminoquinazolin-4(3H)-one
-
Principle: Catalytic transfer hydrogenation using hydrazine hydrate and a palladium catalyst is an efficient method for nitro group reduction.[5][6]
-
Procedure: To a solution of 5-nitroquinazolin-4(3H)-one in a suitable solvent like methanol, a catalytic amount of palladium on carbon (Pd/C) is added, followed by the dropwise addition of hydrazine hydrate. The reaction is typically stirred at an elevated temperature (e.g., 80 °C) for a short period (5 minutes to 1 hour). The catalyst is then removed by filtration, and the solvent is evaporated to yield the product.
Step 2d: Conversion of 5-Aminoquinazolin-4(3H)-one to this compound
-
Procedure: The protocol is the same as Step 1d in Route 1.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.
Caption: Synthetic pathway for this compound via the Niementowski reaction (Route 1).
Caption: Synthetic pathway for this compound via nitration of the quinazolinone core (Route 2).
Conclusion
Both presented routes offer viable strategies for the synthesis of this compound. Route 1, the Niementowski Reaction Pathway, may be preferred if the starting 2-amino-6-nitrobenzoic acid is readily available or can be synthesized efficiently, as it avoids potential regioselectivity issues during the nitration step. Route 2, the Quinazoline Nitration Pathway, is a strong alternative if the parent quinazolin-4-one is the more accessible starting material, although careful optimization of the nitration step may be required to achieve a good yield of the desired 5-nitro isomer. The choice of the reduction method for the nitro group in both routes can be tailored based on the desired reaction conditions, with options ranging from classic metal-acid systems to milder catalytic transfer hydrogenation. Ultimately, the selection of the optimal synthetic route will be guided by the specific requirements and resources of the research setting.
References
- 1. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. generis-publishing.com [generis-publishing.com]
- 4. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 7. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
Validation of the biological activity of novel Quinazolin-5-amines
A comprehensive guide for researchers and drug development professionals on the anticancer, antimicrobial, and anti-inflammatory potential of emerging quinazolin-5-amine derivatives.
This guide provides an objective comparison of the biological activities of novel this compound derivatives, supported by experimental data from recent studies. The information is intended to aid researchers and scientists in the fields of medicinal chemistry and pharmacology in their drug discovery and development efforts.
Anticancer Activity: Potent Inhibition of Key Kinase Pathways
Novel this compound derivatives, particularly those with a 4-anilino substitution, have demonstrated significant potential as anticancer agents. These compounds often act as potent inhibitors of key tyrosine kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
A series of novel 4-anilinoquinazoline derivatives were synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their potency.
| Compound/Derivative | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 15a | HT-29 (Colon) | 5.27 | - | - |
| MCF-7 (Breast) | 4.41 | - | - | |
| H460 (Lung) | 11.95 | - | - | |
| Compound 15b | HT-29 (Colon) | - | - | - |
| MCF-7 (Breast) | - | - | - | |
| H460 (Lung) | - | - | - | |
| Compound 15e | HT-29 (Colon) | - | - | - |
| MCF-7 (Breast) | - | - | - | |
| H460 (Lung) | - | - | - | |
| Compound 19h | A549 (Lung) | <1 | Gefitinib | >10 |
| HT-29 (Colon) | <1 | Erlotinib | >10 | |
| Compound 33 | A431 (Skin) | 3 | Gefitinib | - |
Table 1: In vitro anticancer activity of selected 4-anilinoquinazoline derivatives. Note: Data is compiled from multiple sources and experimental conditions may vary. A direct comparison should be made with caution.
The mechanism of action for many of these compounds involves competitive inhibition at the ATP-binding site of EGFR and VEGFR-2, thereby blocking the downstream signaling pathways that lead to cell growth and proliferation.[1][2] Structure-activity relationship (SAR) studies have shown that substitutions on the quinazoline core and the anilino moiety can significantly modulate the inhibitory potency and selectivity of these compounds.[1][3]
Signaling Pathway
Caption: EGFR and VEGFR-2 signaling pathways inhibited by this compound derivatives.
Antimicrobial Activity
Certain quinazolinone derivatives, structurally related to quinazolin-5-amines, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to measure the potency of an antimicrobial agent.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Quinazolin-5-one Derivative 1 | Staphylococcus aureus | 4 | Candida albicans | 8 |
| Bacillus subtilis | 4 | Aspergillus niger | 16 | |
| Salmonella typhimurium | 8 | Microsporum phaseolina | 8 | |
| Quinazolin-5-one Derivative 2 | Escherichia coli | 2 | - | - |
| Pseudomonas aeruginosa | 4 | - | - | |
| Amoxicillin (Reference) | S. aureus | 1.95 | - | - |
| E. faecalis | 3.9 | - | - | |
| K. pneumoniae | 0.98 | - | - | |
| P. aeruginosa | 0.49 | - | - | |
| Clotrimazole (Reference) | - | - | C. albicans | 8 |
| - | - | M. phaseolina | 16 |
Table 2: Antimicrobial activity of selected quinazolin-5-one derivatives. Note: Data is compiled from multiple sources and experimental conditions may vary. A direct comparison should be made with caution.[4][5]
The antibacterial mechanism of some quinazolinone derivatives has been suggested to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[5]
Anti-inflammatory Activity
Novel quinazolinone analogs have also been investigated for their anti-inflammatory potential. The in vivo anti-inflammatory activity is often evaluated using the carrageenan-induced rat paw edema model, where the percentage of edema inhibition is measured.
| Compound/Derivative | Dose (mg/kg) | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) |
| Compound 9 | 50 | 20.4 | Phenylbutazone | - |
| Compound 21 | 50 | 32.5 | Phenylbutazone | - |
Table 3: In vivo anti-inflammatory activity of selected quinazolinone derivatives. Note: Data is compiled from a single study.[6]
The anti-inflammatory mechanism of some quinazoline derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are key enzymes in the inflammatory pathway.[7]
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of novel this compound derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.
Experimental Workflow
References
- 1. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Quinazolin-5-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Among its many derivatives, quinazolin-5-amines have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinazolin-5-amine derivatives, with a focus on their anticancer and antimicrobial properties. The information is presented to facilitate further research and guide the development of novel therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the quinazoline core and the 5-amino group. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on their anticancer and antimicrobial efficacy.
Anticancer Activity: Inhibition of VEGFR-2 and Cellular Proliferation
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 kinase is a well-established strategy in cancer therapy. A study on 5-anilino-8-nitroquinazoline derivatives revealed potent VEGFR-2 inhibitory activity.
| Compound ID | R Group (at 4'-position of aniline ring) | VEGFR-2 IC₅₀ (nM)[1] | HUVEC Proliferation IC₅₀ (µM)[1] |
| 1a | H | >10000 | >100 |
| 1b | 4-F | 160 | 17.5 |
| 1c | 4-Cl | 12.0 | 1.8 |
| 1d | 4-Br | 20.0 | 2.5 |
| 1e | 4-CH₃ | 250 | 28.6 |
| 1f | 4-OCH₃ | 130 | 15.2 |
| 1g | 3-Cl | 15.0 | 1.5 |
| 1h | 3-Br | 18.0 | 2.1 |
| 1i | 3-CH₃ | 200 | 22.4 |
| 1j | 3-OCH₃ | 110 | 13.8 |
Structure-Activity Relationship (SAR) Summary for Anticancer Activity:
-
Substitution on the Anilino Ring: Unsubstituted anilino derivative (1a) was inactive. Introduction of substituents on the aniline ring is crucial for VEGFR-2 inhibitory activity.
-
Effect of Halogens: Halogen substitution, particularly chlorine and bromine, at the 4-position (1c, 1d) and 3-position (1g, 1h) of the anilino ring resulted in the most potent inhibitors. The 4-chloro derivative (1c) was the most active compound.
-
Electron-Donating Groups: Electron-donating groups like methyl (1e, 1i) and methoxy (1f, 1j) were less effective than halogens, leading to a decrease in inhibitory potency.
-
8-Nitro Group: The presence of the nitro group at the 8-position of the quinazoline core appears to be a key feature for the observed VEGFR-2 inhibitory activity in this series.
Antimicrobial Activity
While extensive SAR studies specifically on the antimicrobial activity of a series of this compound derivatives are limited in the reviewed literature, a study on various quinazolinone derivatives indicated that the introduction of an amino group at the 5-position could enhance antimicrobial activity. The following table presents data for a related series of quinazolinone derivatives to provide a general insight.
| Compound ID | R Group | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| 2a | 2-thioxo | 12 | 10 | 125 |
| 2b | 2-S-CH₃ | 15 | 13 | 62.5 |
| 2c | 2-S-C₂H₅ | 16 | 14 | 62.5 |
| 2d | 5-amino-2-thioxo | 18 | 16 | 31.25 |
General SAR Observations for Antimicrobial Activity:
-
The data, although not exclusively on quinazolin-5-amines, suggests that the presence of an amino group at the 5-position can significantly improve antibacterial activity (compare 2a and 2d).
-
Further studies focusing on a diverse range of substituents on the 5-amino group are necessary to establish a clear and detailed SAR for antimicrobial activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are representative protocols for the key experiments cited in this guide.
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 2.5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background) to the wells of a 96-well plate.
-
Prepare a kinase reaction master mix containing the substrate and ATP in the assay buffer.
-
Add 5 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the diluted VEGFR-2 enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HUVEC, MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: EGFR Signaling Pathway and Inhibition by this compound Derivatives.
Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound Derivatives.
Caption: General Experimental Workflow for SAR Studies.
References
A Head-to-Head Comparison of Quinazolin-5-amine with Alternative Scaffolds as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective, Data-Driven Comparative Guide
In the landscape of kinase inhibitor discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a compound's potency, selectivity, and overall drug-like properties. The quinazoline ring system is a well-established "privileged scaffold," forming the foundation of numerous FDA-approved kinase inhibitors. However, the specific substitution pattern on this scaffold can dramatically alter its biological activity. This guide provides a detailed head-to-head comparison of the Quinazolin-5-amine scaffold, represented by a series of potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, against other prominent heterocyclic systems targeting the same kinase.
This comparison utilizes published experimental data to objectively assess the performance of each scaffold, offering valuable insights for medicinal chemists and drug discovery teams. We will delve into quantitative inhibitory data, cellular activity, and provide detailed experimental protocols for the key assays cited.
Performance Comparison: Targeting HPK1
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a high-value target in cancer immunotherapy due to its role as a negative regulator of T-cell activation.[1][2][3] Here, we compare a series of Quinazoline-2,5-diamine derivatives with inhibitors built upon Pyrazolo[3,4-d]pyrimidine and 7H-Pyrrolo[2,3-d]pyrimidine scaffolds.
Data Presentation: Biochemical and Cellular Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values against HPK1 and cellular activity for representative compounds from each scaffold class. Lower IC50 values indicate greater potency.
| Scaffold | Compound Example | Target | Biochemical IC50 (HPK1) | Cellular Activity (pSLP76 Inhibition) | Reference |
| This compound (specifically Quinazoline-2,5-diamine) | Compound 9h | HPK1 | 3.1 nM | Effective at 3.3 nM in Jurkat cells | [1][4] |
| Pyrazolo[3,4-d]pyrimidine | Compound 10n | HPK1 | 29.0 nM | Effective at 100 nM | [5] |
| 7H-Pyrrolo[2,3-d]pyrimidine | Compound 31 | HPK1 | 3.5 nM | Potent inhibition of pSLP76 in Jurkat cells | [6][7] |
Key Observations:
-
The This compound scaffold, exemplified by compound 9h , demonstrates potent, low nanomolar inhibition of HPK1.[1][4] Its high cellular potency, inhibiting the downstream phosphorylation of SLP76 at concentrations comparable to its biochemical IC50, underscores its excellent cell permeability and target engagement in a cellular context.[1][4]
-
The 7H-Pyrrolo[2,3-d]pyrimidine scaffold also yields highly potent inhibitors, with compound 31 showing an IC50 value of 3.5 nM, making it comparable in potency to the quinazoline-2,5-diamine example.[6][7]
-
The Pyrazolo[3,4-d]pyrimidine scaffold, while still producing a potent inhibitor in compound 10n , exhibited a comparatively higher IC50 value of 29.0 nM in the cited study.[5]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the data. The following diagrams, created using the DOT language, illustrate the HPK1 signaling pathway and the general workflow for an in vitro kinase inhibition assay.
Caption: HPK1 negatively regulates T-cell signaling.
Caption: General workflow for an in vitro kinase assay.
Experimental Protocols
Detailed and reproducible methodologies are paramount in drug discovery research. The following are representative protocols for the key assays discussed in this guide.
Protocol 1: In Vitro HPK1 Kinase Inhibition Assay (ADP-Glo™ Method)
This biochemical assay quantifies the enzymatic activity of HPK1 by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human HPK1 enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP solution
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Plate Setup: Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction: Prepare a master mix containing Kinase Assay Buffer, HPK1 enzyme, and the substrate (MBP). Add 2 µL of this enzyme/substrate mix to each well.
-
Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for HPK1.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated into ATP, which is then used by luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cellular pSLP76 (Ser376) Inhibition Assay
This assay measures the ability of a compound to inhibit HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3/CD28 antibodies for T-cell stimulation
-
Test compounds (serially diluted)
-
Lysis buffer
-
Phospho-SLP-76 (Ser376) specific antibody and corresponding total SLP-76 antibody
-
Assay method (e.g., Western Blot, ELISA, or flow cytometry)
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium.
-
Compound Treatment: Seed cells in a multi-well plate and treat with serial dilutions of the test compound for 1-2 hours.
-
Cell Stimulation: Stimulate the T-cells by adding anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes) to activate the TCR signaling pathway and induce HPK1-mediated SLP-76 phosphorylation.
-
Cell Lysis: Harvest the cells and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of pSLP76:
-
For Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pSLP-76 (Ser376) and total SLP-76. Use a secondary antibody for detection.
-
For ELISA: Use a sandwich ELISA kit specific for pSLP-76 (Ser376).
-
-
Data Analysis: Quantify the levels of pSLP-76 relative to total SLP-76 or a loading control (like GAPDH for Western Blot). Determine the concentration at which the compound inhibits SLP-76 phosphorylation by 50% (IC50).
Conclusion
This guide provides a data-supported comparison of the this compound scaffold against other established heterocyclic systems for the inhibition of HPK1. The data indicates that the This compound core, specifically in a 2,5-diamino substitution pattern, is a highly effective scaffold for developing potent and cell-active HPK1 inhibitors, demonstrating comparable or superior performance to other scaffolds like 7H-Pyrrolo[2,3-d]pyrimidine . The choice of a scaffold remains a multi-parameter optimization problem, but this head-to-head comparison provides a strong, data-driven foundation for medicinal chemists aiming to design the next generation of kinase inhibitors. The provided protocols offer a clear roadmap for researchers to validate these findings and test novel compounds in their own laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Quinazolin-5-amine Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of quinazolin-5-amine compounds and their derivatives against alternative cancer therapies. This document summarizes key experimental data, details methodologies from cited studies, and visualizes relevant biological pathways to support further research and development in this critical area of oncology.
The quinazoline scaffold is a foundational structure in the development of targeted anticancer agents, with numerous derivatives demonstrating significant in vivo activity. This guide focuses on the burgeoning class of this compound compounds, which have shown promise in preclinical studies. By inhibiting key signaling pathways involved in tumor growth and proliferation, these compounds represent a promising avenue for novel cancer therapeutics.
Comparative In Vivo Efficacy of Quinazoline Derivatives
The following tables summarize the in vivo anti-tumor activity of selected quinazoline derivatives from preclinical studies, comparing their efficacy against standard chemotherapeutic agents.
Table 1: In Vivo Efficacy of Quinazoline Derivatives in Murine Cancer Models
| Compound ID | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Comparator | Comparator TGI |
| Compound 18 | Gastric Cancer (MGC-803 Xenograft) | Nude Mice | Not Specified | Significant decrease in tumor volume and weight | 5-Fluorouracil (5-Fu) | Less effective than Compound 18[1] |
| Compound 21 | Ehrlich Ascites Carcinoma (EAC) | Swiss Albino Mice | 20 mg/kg | Increased mean survival time | Gefitinib | Not specified |
| Compound 12 | Dalton's Ascites Lymphoma (DLA) | Swiss Albino Mice | 20 mg/kg | Significant restoration of tumor volume and weight towards normal | Gefitinib | Not specified[2][3] |
| Compound 6 | Melanoma (B16 Xenograft) | Not Specified | Not Specified | 64.04% | Sorafenib | 31.25%[4] |
| H-22 | Non-Small Cell Lung Cancer (NSCLC) Xenograft | Not Specified | Not Specified | Significant tumor growth inhibition | Afatinib | Similar anti-proliferative activity in vitro[5] |
Detailed Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the interpretation and replication of in vivo efficacy studies. The following are detailed protocols for key experiments cited in this guide.
Ehrlich Ascites Carcinoma (EAC) and Dalton's Ascites Lymphoma (DLA) Models[2][3]
-
Animal Model: Swiss albino mice.
-
Tumor Induction: Intraperitoneal injection of EAC or DLA cells.
-
Treatment Groups:
-
Control group (untreated).
-
Test groups receiving various concentrations of the quinazoline derivative (e.g., Compound 21 or Compound 12 at 20 mg/kg).
-
Standard group receiving a reference drug (e.g., Gefitinib).
-
-
Efficacy Assessment (EAC Model):
-
Measurement of mean survival time. An increase in the lifespan of treated mice compared to the control group indicates anti-tumor activity.
-
Monitoring of hematological parameters to assess toxicity.
-
-
Efficacy Assessment (DLA Model):
-
Measurement of solid tumor volume and weight.
-
Calculation of the percentage of tumor weight inhibition.
-
Human Tumor Xenograft Models[1]
-
Animal Model: Athymic nude mice (4-6 weeks old) are commonly used as they lack a functional thymus and cannot mount an effective immune response against foreign tissues, allowing human tumor cells to grow.
-
Cell Culture: Human cancer cell lines (e.g., MGC-803 for gastric cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of the nude mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound (e.g., Compound 18) is administered, often orally or via intraperitoneal injection, at a specified dose and schedule. A standard-of-care chemotherapy agent (e.g., 5-Fluorouracil) is used as a positive control.
-
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., every three days) using calipers.
-
At the end of the study, mice are euthanized, and the final tumor weight is determined.
-
The body weight of the mice is monitored throughout the study as an indicator of toxicity.
-
Signaling Pathways and Mechanisms of Action
Quinazoline derivatives exert their anti-cancer effects by targeting key signaling pathways that are often dysregulated in cancer. A primary mechanism of action is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation, survival, and metastasis.
Another important target for some quinazoline derivatives is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. In cancers with existing DNA repair defects, such as those with BRCA1/2 mutations, inhibiting PARP can lead to synthetic lethality and tumor cell death.
Logical Framework for In Vivo Efficacy Assessment
The evaluation of a novel anti-cancer compound requires a systematic and logical progression of experiments. The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a this compound derivative.
References
- 1. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Aminoquinazoline Activity in Diverse Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-proliferative activity of various aminoquinazoline derivatives across different cancer cell lines. Due to limited publicly available data specifically on Quinazolin-5-amine, this guide focuses on broader aminoquinazoline compounds, offering insights into their potential as anti-cancer agents.
The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of several FDA-approved anti-cancer drugs.[1][2] Derivatives of quinazoline have demonstrated a wide range of biological activities, including the inhibition of key signaling pathways involved in cancer progression.[3][4] This guide summarizes the cytotoxic effects of various aminoquinazoline derivatives, presenting key experimental data and methodologies to aid in the cross-validation of their activity.
Comparative Anti-Proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various aminoquinazoline derivatives against a panel of human cancer cell lines. These values, extracted from multiple studies, highlight the differential sensitivity of cancer cells to these compounds and underscore the importance of the substitution pattern on the quinazoline ring for biological activity.
| Compound ID/Name | Substitution Pattern | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 18 | 4-Amino-quinazoline derivative | MGC-803 | Gastric Cancer | 0.85 | [1] |
| MCF-7 | Breast Cancer | >40 | [1] | ||
| PC-9 | Lung Cancer | 10.12 | [1] | ||
| A549 | Lung Cancer | 14.23 | [1] | ||
| H1975 | Lung Cancer | 12.54 | [1] | ||
| Compound 41 | 2-Pyrrolidinyl-4-amino-quinazoline | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast | Various | Broad Spectrum (µM range) | [5] |
| Compound 5e | 2-Morpholino-N-(quinazolin-4-yl) acetohydrazide | LOX IMVI | Melanoma | 1.3 (GI50) | [6] |
| K-562 | Leukemia | - | [6] | ||
| NCI-H522 | Non-Small Cell Lung | - | [6] | ||
| SW-620 | Colon Cancer | - | [6] | ||
| Compound 3o | Erlotinib analogue | A549 | Lung Cancer | 4.26 | [7] |
| HCT116 | Colon Cancer | 3.92 | [7] | ||
| MCF-7 | Breast Cancer | 0.14 | [7] | ||
| PVHD121 (15) | Quinazoline derivative | A549 | Lung Cancer | µM range | [5] |
| NCI-H460 | Lung Cancer | µM range | [5] | ||
| HCT116 | Colon Cancer | µM range | [5] | ||
| MCF7 | Breast Cancer | µM range | [5] | ||
| PC3 | Prostate Cancer | µM range | [5] | ||
| HeLa | Cervical Cancer | µM range | [5] | ||
| Compound 7b | Quinazolinone-based | DU-145 | Prostate Cancer | 0.3 (GI50) | [8] |
| Compound 7j | Quinazolinone-based | - | - | 0.05 (GI50) | [8] |
Experimental Protocols
The anti-proliferative activity of the aminoquinazoline derivatives is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following is a generalized protocol based on methodologies described in the cited literature.[1][9]
Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability:
-
Cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period, typically 48 or 72 hours.
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium containing MTT is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.
Signaling Pathway and Experimental Workflow
Many quinazoline derivatives exert their anti-cancer effects by inhibiting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis.[5][10]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of aminoquinazoline derivatives.
The following diagram illustrates a typical experimental workflow for evaluating the anti-cancer activity of novel compounds.
Caption: General experimental workflow for the evaluation of anticancer compounds.
References
- 1. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of certain aminoquinazoline scaffolds as potential multitarget anticancer agents with apoptotic and anti-proliferative effects: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Quinazolin-5-amine Derivatives: A Comparative Guide for Kinase Inhibitor Research
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Quinazolin-5-amine derivatives against established kinase inhibitors. The data presented is curated from recent studies to facilitate an evidence-based evaluation of these compounds as potential therapeutic agents.
The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, with several approved drugs targeting key signaling pathways in cancer. The strategic placement of an amino group at the 5-position of the quinazoline ring has been explored to modulate the potency and selectivity of these compounds. This guide focuses on the performance of such derivatives, particularly 5-anilino-8-nitroquinazolines, against critical kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), benchmarked against well-known inhibitors such as Sorafenib and Erlotinib.
Comparative Analysis of Kinase Inhibition
The inhibitory activity of novel this compound derivatives is a key indicator of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentrations (IC50) of these compounds against various kinases and cancer cell lines, providing a direct comparison with established inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50) of this compound Derivatives and Reference Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference Inhibitor | Target Kinase | IC50 (nM) |
| This compound Derivative 1 | VEGFR-2 | 60.00[1] | Sorafenib | VEGFR-2 | 54.00[1] |
| This compound Derivative 2 | VEGFR-2 | 86.36[1] | Sorafenib | VEGFR-2 | 54.00[1] |
| Isatin-Quinazoline Hybrid 6c | VEGFR-2 | 76[2] | Sunitinib | - | - |
| Isatin-Quinazoline Hybrid 6c | EGFR | 83[2] | Erlotinib | EGFR | - |
| Isatin-Quinazoline Hybrid 6c | HER2 | 138[2] | - | - | - |
| Isatin-Quinazoline Hybrid 6c | CDK2 | 183[2] | - | - | - |
Table 2: In Vitro Anti-proliferative Activity (IC50) of this compound Derivatives and Reference Drugs against Various Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference Drug | Cell Line | IC50 (µM) |
| This compound Derivative 1 | HepG2 | 24.10[1] | Sorafenib | HepG2 | - |
| This compound Derivative 2 | HepG2 | 17.39[1] | Sorafenib | HepG2 | - |
| Isatin-Quinazoline Hybrid 6a | HepG2 | 1.84[2] | Doxorubicin | HepG2 | 0.96[2] |
| MCF-7 | 2.56[2] | MCF-7 | 1.12[2] | ||
| MDA-MB-231 | 3.14[2] | MDA-MB-231 | 1.28[2] | ||
| HeLa | 4.65[2] | HeLa | 1.34[2] | ||
| Isatin-Quinazoline Hybrid 6c | HepG2 | 1.12[2] | Doxorubicin | HepG2 | 0.96[2] |
| MCF-7 | 1.98[2] | MCF-7 | 1.12[2] | ||
| MDA-MB-231 | 2.16[2] | MDA-MB-231 | 1.28[2] | ||
| HeLa | 3.24[2] | HeLa | 1.34[2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language, compatible with Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, EGFR)
-
Kinase buffer
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (this compound derivatives and known inhibitors)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well white plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds and known inhibitors in the appropriate solvent (e.g., DMSO).
-
Add the diluted compounds to the wells of the 384-well plate.
-
Prepare a master mix containing the kinase buffer, substrate, and ATP.
-
Add the master mix to each well.
-
Initiate the kinase reaction by adding the recombinant kinase to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a luminescence-based detection reagent according to the manufacturer's protocol.
-
The amount of light produced is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and control inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 to 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compounds for a specified duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
The data is analyzed using appropriate software to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V-FITC
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the test compounds for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
The results will differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).
References
Validating the Mechanism of Action of Quinazoline-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of quinazoline-based compounds as kinase inhibitors, supported by experimental data. Due to the limited availability of specific public data for "Quinazolin-5-amine," this document will focus on well-characterized derivatives of the quinazoline scaffold to validate the common mechanism of action for this class of compounds. The quinazoline structure is a cornerstone in the development of kinase inhibitors, with several approved drugs and numerous candidates in clinical development.
The primary mechanism of action for many 4-aminoquinazoline derivatives is the competitive inhibition of the adenosine triphosphate (ATP) binding site within the catalytic domain of specific protein kinases.[1] This interference with ATP binding prevents the phosphorylation of downstream substrate proteins, thereby disrupting signal transduction pathways that are often hyperactivated in cancer and other diseases, leading to the inhibition of cell proliferation and survival.
Comparative Performance Analysis
The efficacy of quinazoline-based kinase inhibitors is typically evaluated through biochemical assays to determine their direct inhibitory effect on target kinases and cell-based assays to assess their antiproliferative activity in cancer cell lines.
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several representative quinazoline derivatives against key oncogenic kinases, compared with established inhibitors. Lower IC50 values indicate higher potency.
| Compound Class/Name | Target Kinase | IC50 (nM) | Reference Compound(s) | Reference IC50 (nM) |
| Quinazoline Derivative 1 | EGFR (wild-type) | 0.05 | Afatinib | 4.0 |
| Quinazoline Derivative 2 | EGFR (T790M/L858R mutant) | 5.6 | Afatinib | 3.8 |
| Quinazoline Derivative 3 | VEGFR-2 | 14 | Cabozantinib | 4.5 |
| Quinazolinone Derivative 4 | c-Src | 268 | Staurosporine | 139 |
| Styrylquinazoline IS1 | Abl | <500 (90.81% inhibition at 500 nM) | Imatinib | 77% inhibition at 500 nM |
Data compiled from multiple sources, specific compound structures can be found in the cited literature.[2][3][4][5]
In Vitro Antiproliferative Activity
The antiproliferative effects of quinazoline derivatives are demonstrated across a range of human cancer cell lines. The table below presents the 50% growth inhibition (GI50) or IC50 values for representative compounds.
| Compound Class/Name | Cell Line | Cancer Type | GI50/IC50 (µM) | Reference Compound | Reference GI50/IC50 (µM) |
| Quinazolinone Derivative 6d | NCI-H460 | Non-Small Cell Lung Cancer | 0.789 | Erlotinib | Not specified |
| Quinazoline Derivative SQ2 | HT-29 | Colorectal Carcinoma | 3.38 | Cabozantinib | 9.10 |
| Quinazolinone Derivative 7c | SK-MEL-2 | Melanoma | -5.79 (logGI50) | Not specified | Not specified |
| Quinazolinone Derivative 45 | A549 | Non-Small Cell Lung Cancer | 0.44 | Not specified | Not specified |
Data compiled from multiple sources, specific compound structures can be found in the cited literature.[3][4][6][7]
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental procedures is crucial for understanding the mechanism of action and its validation.
Caption: EGFR signaling pathway and inhibition by a quinazoline derivative.
Caption: Workflow of a biochemical kinase inhibition assay.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Key Experimental Protocols
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the in vitro IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2, c-Src, Abl)
-
Kinase-specific peptide substrate
-
Test compound (e.g., this compound derivative)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should typically not exceed 1%.
-
Enzyme and Substrate/ATP Preparation: Dilute the kinase and prepare a substrate/ATP mixture in kinase assay buffer to the desired concentrations.
-
Assay Plate Setup: Add the test compound or vehicle control (for 0% and 100% inhibition controls) to the wells of a 384-well plate.
-
Kinase Reaction: Add the diluted kinase to the wells and pre-incubate with the compound for a defined period (e.g., 15 minutes at room temperature).
-
Initiation: Start the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This typically involves a two-step process of depleting remaining ATP and then converting ADP to ATP for a luciferase-based luminescent readout.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each compound concentration relative to controls and plot the results against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Objective: To confirm that the test compound binds to its intended target protein in intact cells or cell lysates.
Materials:
-
Cultured cells expressing the target protein
-
Test compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody specific for the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes), followed by cooling.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Signal Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. Plot the amount of soluble target protein as a function of temperature for both compound-treated and vehicle-treated samples to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be used to determine the cytotoxic or cytostatic effects of a compound.
Objective: To determine the GI50 or IC50 value of a test compound on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom tissue culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of novel quinazolinone-based compounds with anti-proliferative activity as dual STAT-3 and c-Src inhibitors: design, synthesis and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Quinazolin-5-amine Analogs: A Guide for Drug Discovery Professionals
An In-Silico Exploration of a Promising Scaffold
Quinazolin-5-amine analogs represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comparative overview of molecular docking studies on various this compound and related quinazoline derivatives, offering insights into their binding affinities and potential as therapeutic agents. The data presented is compiled from multiple studies to aid researchers in drug design and development.
Quantitative Docking Data
The following table summarizes the docking scores of various quinazoline analogs against different biological targets. These scores, typically expressed in kcal/mol, represent the binding affinity of the ligand to the protein's active site, with lower values indicating a more favorable interaction.
| Compound ID/Series | Target Protein | Docking Score (kcal/mol) | Reference Software | Key Interacting Residues | Source |
| Quinazolinone Schiff base (Compound 4c) | DNA Gyrase | -8.58 | AutoDock 4 | Asn46 | [1] |
| Quinazolinone Schiff base derivatives | DNA Gyrase | -5.96 to -8.58 | AutoDock 4 | Not Specified | [1] |
| N, 2-diphenylquinazolin-4-amine (Compound 3c) | DNA Gyrase | -6.13 | Not Specified | Not Specified | [2] |
| N, 2-diphenylquinazolin-4-amine derivatives | DNA Gyrase | -3.05 to -6.13 | Not Specified | Not Specified | [2] |
| Quinazoline derivative (Compound 4c) | E. coli DNA Gyrase (PDB: 1AB4) | -7.1 | PyRX Vina | Asp, Tyr, Phe, Ala | |
| Quinazoline analogs (QZ-3, QZ-5, QZ-9) | EGFR | -9.8 to -11.2 | AutoDock Vina | Met769, Lys721 | [3] |
| Quinazolinone derivative (Compound 8b) | EGFR-TK | Not explicitly stated, but high affinity noted | Not Specified | Met793, Met790, Thr854 | [4] |
| Quinazolinone derivative (QZN-16) | COX-2 | -10.32 | Glide (Schrodinger) | TYR-355, ARG-120 | [5] |
Experimental Protocols: A Standardized Computational Workflow
The methodologies employed in the cited docking studies generally adhere to a standardized computational procedure, ensuring the reliability and reproducibility of the results.
Preparation of Protein and Ligand Structures
-
Protein Preparation: The three-dimensional crystal structures of the target proteins are typically sourced from the Protein Data Bank (PDB). Prior to docking, these structures undergo a preparation phase that includes the removal of water molecules and any co-crystallized ligands. Polar hydrogen atoms are added, and appropriate charges are assigned to the protein atoms.[6]
-
Ligand Preparation: The two-dimensional structures of the this compound analogs and other quinazoline derivatives are sketched using chemical drawing software. These 2D structures are then converted into three-dimensional models. To achieve stable and low-energy conformations, energy minimization is performed using force fields such as MMFF94.[6]
Molecular Docking Simulation
-
Software: A variety of software packages are utilized for molecular docking simulations, with AutoDock, AutoDock Vina, and Glide being commonly employed.[3][5][6]
-
Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the three-dimensional space where the docking algorithm will search for the optimal binding pose of the ligand. The dimensions and center of this grid are determined based on the location of the native ligand in the crystal structure or through active site prediction algorithms.[6]
-
Docking Algorithm: The docking software employs a specific algorithm to explore the conformational space of the ligand within the defined grid box. For instance, AutoDock often utilizes a Lamarckian Genetic Algorithm to evaluate various orientations and conformations of the ligand.[6]
-
Scoring Function: The software's scoring function calculates the binding affinity for each generated pose, which is typically expressed in kcal/mol. The pose with the lowest binding energy is considered the most stable and is selected for further analysis.[6]
Analysis of Docking Results
The final step involves a detailed analysis of the best-docked poses. This is achieved by visualizing the ligand-protein complex and identifying the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the quinazoline analog and the amino acid residues of the target protein. This analysis provides crucial insights into the structural basis of the observed binding affinity and guides further optimization of the lead compounds.[6]
Visualizing the Process: Docking Workflow and Signaling
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical molecular docking workflow and a simplified representation of a signaling pathway often targeted by quinazoline derivatives.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Inhibition of EGFR signaling by a this compound analog.
References
- 1. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.lums.ac.ir [eprints.lums.ac.ir]
- 3. ijpcat.com [ijpcat.com]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Independent Verification of Published Quinazolin-5-amine Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Quinazolin-5-amine with other well-established quinazoline-based compounds. Due to the limited publicly available experimental data for this compound, this guide leverages data from prominent alternatives to provide a comprehensive overview of the quinazoline scaffold's therapeutic potential and the experimental methodologies used for its evaluation.
Overview of this compound and its Analogs
Quinazoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2][3][4] The quinazoline scaffold is present in a variety of FDA-approved drugs with diverse therapeutic applications, ranging from cancer to hypertension.[2][4][5] this compound, as a member of this family, holds potential for biological activity, though specific public data is scarce. This guide compares its basic properties with those of well-researched quinazoline derivatives to offer a predictive context for its potential applications and characteristics.
Physicochemical Properties
A direct comparison of the physicochemical properties of this compound with established drugs highlights the variations that different substitutions on the quinazoline core can impart, influencing factors like solubility, bioavailability, and target specificity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Purity | CAS Number |
| This compound | C₈H₇N₃ | 145.16 | Solid | 95% | 101421-71-0[6] |
| Gefitinib | C₂₂H₂₄ClFN₄O₃ | 446.90 | - | - | 184475-35-2 |
| Erlotinib | C₂₂H₂₃N₃O₄ | 393.44 | - | - | 183321-74-6 |
| Lapatinib | C₂₉H₂₆ClFN₄O₄S | 581.06 | - | - | 231277-92-2 |
| Prazosin | C₁₉H₂₁N₅O₄ | 383.40 | - | - | 19216-56-9[3] |
| Doxazosin | C₂₃H₂₅N₅O₅ | 451.48 | - | - | 74191-85-8[7] |
Biological Activity: A Comparative Perspective
Anticancer Activity
Several quinazoline derivatives are potent inhibitors of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[4][5][6]
| Compound | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Gefitinib | EGFR | NCI-H1299 | 4.42 ± 0.24 | [8] |
| NCI-H1437 | 1.56 ± 0.06 | [8] | ||
| A549 | 3.94 ± 0.01 | [8] | ||
| Erlotinib | EGFR | PC-9 | 0.21 | [9] |
| Lapatinib | EGFR/HER2 | TCC (Bladder Cancer) | 18.7 ± 1.9 (48h) | [2] |
| TCC (Bladder Cancer) | 17.2 ± 2.8 (72h) | [2] | ||
| Compound 45 (a novel quinazolin-4(3H)-one derivative) | ALK/PI3K/AKT | A549 | 0.44 | [10] |
| Compound 5b (a 3-substituted phenyl quinazolinone) | - | MCF-7 | 0.53 - 1.95 | [11] |
Antihypertensive Activity
Quinazoline derivatives like Prazosin and Doxazosin are α1-adrenergic receptor antagonists used in the treatment of hypertension.[12][13][14]
| Compound | Mechanism of Action | Indication |
| Prazosin | α1-adrenergic receptor antagonist | Hypertension, Benign Prostatic Hyperplasia, PTSD-related nightmares[3][15] |
| Doxazosin | α1-adrenergic receptor antagonist | Hypertension, Benign Prostatic Hyperplasia[7][13][16] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of quinazoline derivatives.
Cell Viability Assessment (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.[17]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Quinazoline compounds
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the quinazoline compounds. Control wells receive medium with vehicle (e.g., DMSO) only.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Synthesis and Characterization
General Synthesis of Quinazoline Derivatives: The synthesis of quinazoline derivatives often involves multi-step reactions. A common method is the reaction of anthranilic acid derivatives with other reagents to form the quinazoline ring system.[2][17]
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the synthesized compounds.[18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compounds.[19][20]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[18]
-
Melting Point (M.P.): The melting point is determined to assess the purity of the synthesized compound.[19]
Mandatory Visualizations
EGFR Signaling Pathway Inhibition
Many quinazoline-based anticancer agents function by inhibiting the EGFR signaling pathway, which is crucial for cell proliferation and survival in many cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Lapatinib-Loaded Nanocapsules Enhances Antitumoral Effect in Human Bladder Cancer Cell [frontiersin.org]
- 3. Prazosin - Wikipedia [en.wikipedia.org]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Doxazosin - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of a Series of 1,2,3-Triazole-Containing Erlotinib Derivatives With Potent Anti-Tumor Activities Against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Experience with prazosin in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Doxazosin: a study in a cohort of patients with hypertension in general practice--an interim report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using Prazosin to Treat Posttraumatic Stress Disorder and Associations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-term (4 year) efficacy and tolerability of doxazosin for the treatment of concurrent benign prostatic hyperplasia and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 19. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 20. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Quinazolin-5-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Quinazolin-5-amine, a heterocyclic aromatic amine, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard and Property Overview
| Property/Hazard | Information | Disposal Implication |
| Chemical Class | Aromatic Amine | Wastes must be segregated and treated as hazardous. |
| Physical Form | Solid | Spills of solid material should be handled carefully to avoid dust generation. |
| Toxicity | Aromatic amines can be toxic if ingested, inhaled, or absorbed through the skin.[3] Many are classified as carcinogens or suspected carcinogens.[1][2][3] | Requires handling with appropriate Personal Protective Equipment (PPE) to avoid exposure during collection and disposal. |
| Environmental Hazard | Quinazoline, the parent compound, is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4] | Must not be discharged into drains or the environment.[4] |
| Incompatibilities | Strong oxidizing agents and strong acids.[5] | Waste should be segregated from these materials to prevent violent reactions.[5] |
Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[5] All materials contaminated with this compound must be treated as hazardous chemical waste.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[5]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.[5]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood. If dusts or aerosols may be generated, a respirator is recommended.[5]
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, including contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled, and sealed container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]
3. Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.[4]
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area. Ensure containers are tightly closed to prevent leaks or spills and are stored away from incompatible materials.[5]
4. Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[4]
-
Provide a complete and accurate description of the waste, including its chemical identity and any known hazards.
5. Spill Management:
-
Evacuate and Ventilate: In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.[4]
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbed material into the hazardous waste container.[4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.[4]
-
Reporting: Report the incident to your laboratory supervisor and EHS department.[4]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Quinazolin-5-amine
Disclaimer: A specific Safety Data Sheet (SDS) for Quinazolin-5-amine (CAS Number: 101421-71-0) was not publicly available at the time of this document's creation. The following guidance is based on the safety protocols for structurally similar compounds, including other quinazoline derivatives and aromatic amines. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to conduct a thorough risk assessment before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following operational and disposal plans are designed to ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is an aromatic amine, a class of compounds that can be hazardous. Based on data for similar compounds, it should be handled with care to avoid potential health risks. The primary routes of exposure are inhalation, skin contact, and eye contact.
Summary of Personal Protective Equipment (PPE) Requirements:
| Activity | Required PPE | Enhanced Precautions (for potent compound handling) |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves | - |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile) | - Face shield- Disposable sleeves |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher) | - Full-body protective suit (if significant exposure is possible) |
Operational Plan for Safe Handling
A systematic approach is crucial for maintaining a safe laboratory environment when handling this compound.
Step-by-Step Handling Protocol:
1. Preparation:
-
Review this safety guide and any available safety information for similar compounds.
-
Designate a specific handling area, preferably within a certified chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting work.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.
3. Weighing and Transfer:
-
If the compound is a solid, handle it carefully to minimize dust formation.[1]
-
Use a spatula or other appropriate tools for transfers.
-
If transferring a solution, use a pipette or syringe with caution to prevent splashes.[1]
4. During the Experiment:
-
Keep all containers with this compound clearly labeled and sealed when not in use.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
In case of accidental contact, follow the first-aid measures outlined below.
5. Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.[1]
-
Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[1]
First-Aid Measures:
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]
-
Following skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]
-
Following eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
-
Following ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
1. Chemical Waste:
-
All waste containing this compound, whether in solid or solution form, must be treated as hazardous waste.
-
Collect this waste in a dedicated, clearly labeled, and sealed container. The container must be compatible with the chemical.
2. Contaminated Materials:
-
All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.[1]
-
Place these materials in a clearly labeled, sealed waste bag or container.[1]
3. Disposal Vendor:
-
Follow your institution's guidelines for hazardous waste disposal.
-
Arrange for pickup by a licensed chemical waste disposal company.
Experimental Workflow Visualization
The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
